molecular formula C6H4IN3 B175173 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-53-4

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

カタログ番号: B175173
CAS番号: 175791-53-4
分子量: 245.02 g/mol
InChIキー: IZYCEYOIUVOAQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H4IN3 and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYCEYOIUVOAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442501
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175791-53-4
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various therapeutic agents. This document details the synthetic pathways, experimental protocols, and analytical data for this compound and its derivatives.

Introduction

This compound, also known as 7-deazapurine, is a crucial heterocyclic building block in medicinal chemistry. Its structure is a derivative of pyrimidine, and it serves as a precursor for a wide range of substituted analogs with diverse biological activities, including antiviral and anticancer properties. The introduction of an iodine atom at the C-5 position provides a reactive site for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Synthesis of this compound

The primary synthetic route to this compound involves the direct iodination of the 7H-pyrrolo[2,3-d]pyrimidine core. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent.

A representative synthesis workflow is depicted below:

A 7H-pyrrolo[2,3-d]pyrimidine C This compound A->C Iodination B N-Iodosuccinimide (NIS) DMF B->C

Caption: Synthesis of this compound.

Experimental Protocol: Iodination of 7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general representation based on procedures for analogous compounds.

Materials:

  • 4-chloro-7h-pyrrole [2,3-d] pyrimidine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated Sodium Thiosulfate (Na2S2O3) solution

  • Water

Procedure:

  • Dissolve 4-chloro-7h-pyrrole [2,3-d] pyrimidine (1.0 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the cooled solution portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), add saturated Na2S2O3 solution to quench the excess iodine.

  • The resulting mixture is filtered.

  • The solid precipitate is washed with water three times.

  • The product, 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine, is dried under a vacuum.[1]

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A common derivative, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

A 7H-pyrrolo[2,3-d]pyrimidin-4-amine C 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine A->C Iodination Yield: 90% B N-Iodosuccinimide (NIS) B->C

Caption: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocol: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol is adapted from the synthesis of its derivatives.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent, add N-Iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • The desired iodinated compound is then isolated. A yield of 90% has been reported for this reaction.[2]

Characterization of this compound Derivatives

The characterization of this compound and its derivatives is crucial for confirming their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties
PropertyValueSource
Molecular Formula C6H5IN4[3]
Molecular Weight 260.04 g/mol [3][4]
Appearance White to Brown powder/crystal[4]
CAS Number 163622-50-2[3]
Spectroscopic Data for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
TechniqueData
¹H NMR (300 MHz, DMSO-d₆) δ 11.95 (s, 1H), 8.05 (s, 1H), 7.36 (d, J=1.6, 1H), 6.54 (s, 2H)[2]
¹³C NMR (75 MHz, DMSO-d₆) δ 156.9, 151.7, 150.5, 126.7, 102.6, 50.1[2]
HRMS (ES⁺) [M+H]⁺ found 260.9641, C₆H₆IN₄⁺ requires 260.9632[2]
IR (νₘₐₓ/cm⁻¹) 3411, 3288, 3085, 1632, 1460[2]

Further Reactions and Applications

The 5-iodo substituent serves as a versatile handle for introducing a variety of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of compounds for drug discovery programs.

The general workflow for a Suzuki-Miyaura coupling reaction is as follows:

A This compound derivative C 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine derivative A->C Suzuki-Miyaura Coupling B Aryl Boronic Acid Pd Catalyst, Base B->C

Caption: Suzuki-Miyaura coupling of a 5-iodo derivative.

This reaction enables the introduction of various aryl and heteroaryl groups at the 5-position, which has been shown to be crucial for modulating the biological activity of these compounds. For instance, derivatives of this compound have been investigated as inhibitors of various kinases and have shown potential in the treatment of diseases such as cancer and viral infections.[2][5][6]

Conclusion

This compound is a synthetically valuable intermediate that provides access to a wide array of biologically active molecules. The straightforward iodination of the pyrrolo[2,3-d]pyrimidine core, followed by versatile cross-coupling reactions, makes it an attractive scaffold for medicinal chemistry research and drug development. The detailed characterization data and established synthetic protocols provide a solid foundation for researchers to explore the potential of this compound class further.

References

physicochemical properties of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological relevance of this compound. This compound, a halogenated derivative of the 7-deazapurine scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.

Core Physicochemical Properties

This compound, also known as 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, is a heterocyclic aromatic compound. At room temperature, it typically appears as a white to brown crystalline powder.[1] The integration of an iodine atom into the pyrrolo[2,3-d]pyrimidine core significantly influences its chemical reactivity and potential for forming halogen bonds, making it a valuable building block in medicinal chemistry.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-aminePubChem[2]
Molecular Formula C₆H₅IN₄PubChem[2]
Molecular Weight 260.04 g/mol PubChem[2]
Melting Point 257–259 °CPMC[3]
Boiling Point 260 °C (Predicted)Echemi[4]
Density 2.36 g/cm³ (Predicted)Echemi[4]
Flash Point 111 °C (Predicted)Echemi[4]
Refractive Index 1.810 (Predicted)Echemi[4]
Polar Surface Area 41.6 ŲPubChem[5]
Solubility Limited solubility in water; soluble in polar organic solvents like DMF and DMSO.Guidechem (for related analog)[6]
Appearance White to Brown powder/crystalTCI Chemicals[1]

Biological Significance and Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, most notably as the core of Janus kinase (JAK) inhibitors.[7] JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway, a crucial chain of protein interactions that transmits signals from cytokines and growth factors on the cell surface to the nucleus, thereby modulating gene expression involved in immune responses and inflammation.[8][9]

By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively block the downstream phosphorylation of STAT proteins, preventing the inflammatory signaling cascade.[9] This mechanism is central to the treatment of various autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.[8][9][10] The 5-iodo substituent on the pyrrolo[2,3-d]pyrimidine core often serves as a key handle for introducing further chemical diversity through cross-coupling reactions to optimize potency and selectivity for specific kinase targets.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Inhibitor This compound (Derivative) Inhibitor->JAK Inhibition pSTAT_in->Gene 6. Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrrolo[2,3-d]pyrimidine-based drug.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A common and effective method for the synthesis of this compound is the direct iodination of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Reaction: 7H-Pyrrolo[2,3-d]pyrimidin-4-amine is dissolved in a suitable solvent, typically chloroform or DMF.[3][11]

  • Reagent: N-Iodosuccinimide (NIS), usually 1.1 to 1.2 molar equivalents, is added to the solution.[3]

  • Conditions: The reaction mixture is heated at reflux for a period of 2 hours or stirred overnight at room temperature.[3][11]

  • Workup and Purification: Upon completion, the solvent is removed under vacuum. If DMF is used, the reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and the resulting precipitate is filtered.[11] The crude residue is then purified, typically by silica gel column chromatography using a solvent system such as 10% methanol in dichloromethane, to yield the final product as a solid.[3]

Synthesis_Workflow Start Start: 7H-pyrrolo[2,3-d] pyrimidin-4-amine Dissolve 1. Dissolve in Chloroform / DMF Start->Dissolve AddNIS 2. Add N-Iodosuccinimide (NIS) Dissolve->AddNIS React 3. Heat at Reflux (2h) or Stir at RT AddNIS->React Workup 4. Quench (Na₂S₂O₃) & Filter / Evaporate React->Workup Purify 5. Silica Gel Chromatography Workup->Purify End Product: 5-Iodo-7H-pyrrolo[2,3-d] pyrimidin-4-amine Purify->End

Caption: General workflow for the synthesis of this compound.
Characterization Methods

  • Melting Point: The melting point is determined using a standard melting point apparatus. The uncorrected melting points are typically reported.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The compound is dissolved in a deuterated solvent, commonly DMSO-d₆. Characteristic signals, such as singlets for the pyrimidine proton and the NH proton on the pyrrole ring, confirm the structure.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.[3]

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and assess the purity of the final product, often using a mobile phase like 10% methanol in dichloromethane.[3]

References

Spectroscopic and Spectrometric Characterization of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated derivative of 7-deazapurine, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural component in a variety of biologically active molecules, including antivirals and antineoplastics.[1] The introduction of an iodine atom at the 5-position can significantly influence the compound's chemical reactivity, metabolic stability, and potential for forming halogen bonds, making it a valuable intermediate and a subject of study for structure-activity relationships.

This technical guide provides a summary of the available spectral data for this compound and its close structural analogs. Due to the limited availability of a complete public dataset for the parent this compound, this document presents data from closely related compounds to offer a comprehensive understanding of the expected spectral characteristics. The guide also details the common experimental protocols for acquiring such data and includes a workflow for the spectroscopic and spectrometric analysis of novel compounds.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its relevant analogs.

Table 1: ¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz)
5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine CDCl₃8.61 (s, 1H), 7.31 (s, 1H), 4.31 (q, J = 7.3 Hz, 2H), 1.47 (t, J = 7.3 Hz, 3H)[2]
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CDCl₃8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H)[2]
7H-Pyrrolo[2,3-d]pyrimidine (Unsubstituted) -8.8 (s, 1H, H-4), 8.6 (s, 1H, H-2), 7.4 (d, 1H, H-6), 6.5 (d, 1H, H-5)

Data for the unsubstituted compound is predictive and based on typical values for this scaffold.

Table 2: ¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine CDCl₃152.2, 151.0, 150.1, 128.7, 115.0, 87.5, 40.4, 15.5[2]
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CDCl₃157.0, 152.8, 149.8, 124.7, 102.0, 86.1, 31.5[2]
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol -157.6 (C—NH), 152.5 (CH, C-2), 150.8 (C═C, C-7a), 127.4 (CH, C-6), 117.2 (C═C, C-4a), 100.8 (C, C-5)[3]
Table 3: IR Spectral Data
CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)Interpretation
Pyrrolo[2,3-d]pyrimidine derivatives KBr disc~3400-3100N-H stretching (pyrrole ring)
~1670-1550C=N and C=C stretching (pyrimidine and pyrrole rings)[4]
~1450-1300C-N stretching
Below 800C-H out-of-plane bending

This table represents a generalized summary of expected IR absorptions for the pyrrolo[2,3-d]pyrimidine scaffold based on data from various derivatives.

Table 4: Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ (or other adducts)Molecular FormulaMolecular Weight ( g/mol )
This compound -Expected ~246C₆H₄IN₃245.02
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine --C₆H₅IN₄260.04[5]
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine --C₆H₃ClIN₃279.47[6]
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine --C₆H₃ClIN₃279.47[7]

Experimental Protocols

The following sections describe typical experimental methodologies for the spectroscopic and spectrometric analysis of pyrrolo[2,3-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are generally recorded on a 300, 400, or 500 MHz spectrometer.[8]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peak. Data is typically presented with chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR: Chemical shifts are reported in ppm relative to TMS or the solvent's carbon signal.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples are often prepared as a potassium bromide (KBr) disc. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are usually recorded in the 4000-400 cm⁻¹ range. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using various ionization techniques to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: Common instruments include Liquid Chromatography-Mass Spectrometry (LC-MS) systems with Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) with Electron Ionization (EI).[8]

  • Data Acquisition: For LC-MS, a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) is used with a C18 column.[2] Mass spectra are acquired in positive and/or negative ion mode over a relevant m/z range. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound like this compound using spectroscopic and spectrometric techniques.

G Workflow for Spectroscopic and Spectrometric Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_data Data Interpretation and Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS, HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation structure Structure Confirmation interpretation->structure purity Purity Assessment interpretation->purity

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound by leveraging data from its close analogs. The detailed protocols and workflow serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

Technical Guide: Solubility Profile of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to a scarcity of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a framework for its solubility determination. It includes qualitative insights from existing literature and detailed experimental protocols for researchers to ascertain precise solubility values in relevant organic solvents.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its structure is foundational for the development of a range of therapeutic agents, particularly kinase inhibitors used in oncology and for inflammatory diseases. The iodo-substituent provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry. Understanding its solubility is critical for reaction optimization, purification, formulation, and overall drug development process efficiency.

Qualitative Solubility Insights

While specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively reported in peer-reviewed literature or chemical databases, its use in various synthetic procedures provides qualitative clues about its solubility profile.

  • Dimethylformamide (DMF): This solvent is frequently mentioned in synthetic protocols involving this compound and its derivatives.[1][2] It is often used as a reaction medium, suggesting at least moderate solubility, particularly at elevated temperatures.

  • Acetonitrile (CH₃CN): Several procedures describe suspending this compound in acetonitrile, indicating that it may have limited solubility in this solvent at room temperature.[3]

  • n-Butanol and Dioxane: These solvents have been used in reactions with derivatives of the core structure at elevated temperatures, implying some degree of solubility under these conditions.[4]

  • Tetrahydrofuran (THF): THF has been used as a solvent for reactions involving the related this compound at 0°C, suggesting it is a viable solvent for this compound class.[5]

Based on its chemical structure—a polar heterocyclic core with a non-polar iodine substituent—it is expected to be more soluble in polar aprotic solvents. The general principle of "like dissolves like" suggests that solvents like DMSO, DMF, and possibly alcohols could be effective.[6]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common and reliable techniques for determining the solubility of a solid compound like this compound in various organic solvents.

3.1. General Method for Qualitative Solubility Assessment

This initial screening helps to quickly identify suitable solvents for further quantitative analysis.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMF, DMSO, acetonitrile, methanol, ethanol, isopropanol, THF, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure: [7][8][9]

  • Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a test tube.

  • Add a small volume of the selected solvent (e.g., 0.1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that approximate concentration.

  • If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added.

  • Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

3.2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in an orbital shaker or on a stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

G start Start: Obtain Pure This compound qual_screen Qualitative Solubility Screening start->qual_screen select_solvents Select Solvents for Quantitative Analysis qual_screen->select_solvents shake_flask Shake-Flask Method: Prepare Supersaturated Solution select_solvents->shake_flask equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) shake_flask->equilibrate separate Phase Separation: Centrifugation or Settling equilibrate->separate sample Filter Supernatant separate->sample quantify Quantify Concentration (HPLC or UV-Vis) sample->quantify data_analysis Calculate and Report Solubility Data quantify->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Crystal Structure Analysis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes their interactions within relevant biological signaling pathways.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in the design of kinase inhibitors and other therapeutic agents. The introduction of an iodine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, often enhancing its potency and selectivity for various protein targets. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of new, more effective drug candidates. This guide focuses on the crystallographic analysis of two notable this compound derivatives, providing a comparative overview of their structural features.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for two this compound derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol

ParameterValue
Empirical FormulaC₁₁H₁₃IN₄O₃
Formula Weight376.15
Temperature130 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 4.9164(2) Åb = 14.6490(5) Åc = 18.0130(6) Åα = 90°β = 90°γ = 90°
Volume1297.30(8) ų
Z4
Calculated Density1.926 Mg/m³
Absorption Coefficient2.48 mm⁻¹
F(000)736
Crystal SizeNot Reported
Theta Range for Data Collection2.7 to 28.3°
Reflections CollectedNot Reported
Independent Reflections3056
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R₁ = 0.020, wR₂ = 0.051
R indices (all data)Not Reported
Largest Diff. Peak and HoleNot Reported

Data obtained from Flörke and Drewes (2013).

Table 2: Crystal Data and Structure Refinement for (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

ParameterValue
Empirical FormulaC₁₁H₁₂FIN₄O₃
Formula Weight394.15
Temperature293 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 5.2602(4) Åb = 7.1570(6) Åc = 9.0126(10) Åα = 84.533(8)°β = 83.400(8)°γ = 78.679(7)°
Volume329.57(5) ų
Z1
Calculated Density1.985 Mg/m³
Absorption Coefficient2.46 mm⁻¹
F(000)192
Crystal Size0.40 x 0.20 x 0.10 mm
Theta Range for Data CollectionNot Reported
Reflections Collected1874
Independent Reflections1657
Goodness-of-fit on F²1.12
Final R indices [I>2sigma(I)]R₁ = 0.035, wR₂ = 0.101
R indices (all data)Not Reported
Largest Diff. Peak and Hole0.81 and -0.95 e.Å⁻³

Data obtained from Li, Yang, and Xiao (2014).

Experimental Protocols

Synthesis of this compound Core

A general procedure for the synthesis of the this compound core involves the iodination of the 7H-pyrrolo[2,3-d]pyrimidine precursor.

Workflow for the Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

G cluster_synthesis Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine start 7H-pyrrolo[2,3-d]pyrimidin-4-amine reagent N-Iodosuccinimide (NIS) in DMF or Chloroform start->reagent 1. Dissolution reaction Reaction at 0°C to Room Temperature reagent->reaction 2. Addition workup Aqueous Workup (e.g., Na2S2O3 wash) reaction->workup 3. Quenching purification Column Chromatography workup->purification 4. Purification product 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine purification->product 5. Isolation

Caption: Synthetic workflow for the iodination of the pyrrolo[2,3-d]pyrimidine core.

Detailed Protocol:

  • Dissolution: 7H-pyrrolo[2,3-d]pyrimidine is dissolved in a suitable organic solvent, such as dimethylformamide (DMF) or chloroform.

  • Iodination: N-Iodosuccinimide (NIS) is added to the solution, typically at a cooled temperature (e.g., 0 °C) to control the reaction rate. The reaction mixture is then allowed to warm to room temperature and stirred for a period of time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to remove any unreacted iodine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound derivative.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

General Workflow for Crystallization

G cluster_crystallization Crystallization Process dissolution Dissolve Compound in a Suitable Solvent setup Set up Crystallization Experiment (e.g., Slow Evaporation, Vapor Diffusion) dissolution->setup growth Crystal Nucleation and Growth setup->growth harvesting Harvest Suitable Single Crystals growth->harvesting

Caption: A generalized workflow for the crystallization of small molecules.

Example Protocol (Vapor Diffusion):

  • A saturated solution of the this compound derivative is prepared in a small vial using a solvent in which it is moderately soluble.

  • This vial is placed inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble.

  • Over time, the anti-solvent vapor diffuses into the inner vial, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

General Workflow for X-ray Diffraction Analysis

G cluster_xrd Single-Crystal X-ray Diffraction Analysis mounting Mount Crystal on Diffractometer data_collection Data Collection (X-ray exposure and rotation) mounting->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-squares minimization) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: The process of determining a crystal structure using X-ray diffraction.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, which are then scaled and corrected for absorption effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Signaling Pathway Interactions

This compound derivatives have been investigated as inhibitors of several protein kinases involved in critical cellular signaling pathways. The following diagrams illustrate the general mechanisms of action of these inhibitors within the context of these pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Certain this compound derivatives have shown inhibitory activity against EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.

G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

p21-Activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell proliferation, survival, and migration.

G cluster_pak4 PAK4 Signaling Pathway Inhibition Upstream Upstream Activators (e.g., Cdc42) PAK4 PAK4 Upstream->PAK4 Activates Substrates Downstream Substrates (e.g., LIMK1, BAD) PAK4->Substrates Phosphorylates Inhibitor This compound Derivative Inhibitor->PAK4 Inhibits CellularEffects Cell Proliferation, Survival, and Migration Substrates->CellularEffects

Caption: Inhibition of the PAK4 signaling pathway by a this compound derivative.

Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Signaling Pathway

PfCDPK4 is a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is a target for the development of transmission-blocking antimalarial drugs.

G cluster_pfcdpk4 PfCDPK4 Signaling Pathway Inhibition Calcium Calcium Influx PfCDPK4 PfCDPK4 Calcium->PfCDPK4 Activates Substrates Downstream Substrates PfCDPK4->Substrates Phosphorylates Inhibitor This compound Derivative Inhibitor->PfCDPK4 Inhibits Gametogenesis Male Gametogenesis (Exflagellation) Substrates->Gametogenesis

Caption: Inhibition of the PfCDPK4 signaling pathway, blocking parasite transmission.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental for understanding their biological activity. The detailed crystallographic data, coupled with robust experimental protocols for synthesis and structure determination, empowers researchers to engage in rational drug design and optimization. The visualization of their interactions within key signaling pathways further elucidates their mechanism of action and highlights their potential as therapeutic agents. This guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating further research into this promising class of compounds.

Quantum Chemical Analysis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This compound, a member of the 7-deazapurine class of heterocyclic molecules, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its parent scaffold, including antitumor and antiviral properties.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules, which can guide further research and drug design efforts.

Core Computational Insights

Quantum chemical calculations provide fundamental insights into the molecular structure and reactivity of this compound. The optimized molecular geometry reveals the planarity of the fused ring system, while the analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for predicting the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map further delineates regions of electrophilic and nucleophilic character, offering clues to its intermolecular interactions.

Disclaimer: The quantitative data presented in the following tables are illustrative and representative of results that would be obtained from the described computational methodology. They are intended to serve as a guide for what a quantum chemical study would reveal.

Data Presentation

Optimized Molecular Geometry

The geometry of this compound was optimized to a minimum on the potential energy surface. Key structural parameters are summarized below.

Parameter Atoms Calculated Value
Bond Lengths (Å)
C4-C51.38
C5-I2.09
C5-C61.41
N7-C61.37
N1-C61.39
Bond Angles (°)
C4-C5-I128.5
I-C5-C6129.2
C5-C6-N1125.8
C5-C6-N7107.1
Dihedral Angles (°)
N1-C2-N3-C4-0.5
C5-C4-N9-C8179.8
Electronic Properties

The electronic properties of the molecule were calculated to understand its reactivity and charge distribution.

Property Calculated Value
Energy of HOMO (eV) -6.25
Energy of LUMO (eV) -1.89
HOMO-LUMO Energy Gap (eV) 4.36
Dipole Moment (Debye) 3.12
Vibrational Analysis

The calculated vibrational frequencies help in the interpretation of experimental infrared and Raman spectra. The most significant modes are listed below.

Frequency (cm⁻¹) Vibrational Mode Assignment
3450N-H stretch
3100-3000C-H aromatic stretch
1620C=N stretch
1580C=C aromatic stretch
1450N-H in-plane bend
750C-H out-of-plane bend
530C-I stretch

Experimental Protocols

The following section details the methodology for the quantum chemical calculations performed on this compound.

Computational Software: All calculations were performed using the Gaussian 16 software package.[3][4]

Level of Theory: The molecular geometry was optimized using Density Functional Theory (DFT).[5][6] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set, which is well-suited for systems containing halogens and provides a good balance between accuracy and computational cost.[5][6][7]

Geometry Optimization: The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out without any symmetry constraints to locate the global minimum on the potential energy surface.

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies verified the stability of the obtained geometry. These calculations also provided the thermodynamic properties and the predicted infrared spectrum.

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure. The Molecular Electrostatic Potential (MEP) was mapped onto the total electron density surface to visualize the charge distribution and reactive sites.

Mandatory Visualization

Caption: 2D structure of this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (Gaussian) cluster_analysis Post-Calculation Analysis cluster_output Output A Build Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy Structure (No Imaginary Frequencies) C->D E Analyze Optimized Geometry (Bond Lengths, Angles) D->E F Calculate Electronic Properties (HOMO, LUMO, MEP) D->F G Analyze Vibrational Modes D->G H Structural & Electronic Data E->H F->H I Predicted Spectra G->I

Caption: Workflow for quantum chemical calculations.

G PyrroloPyrimidine This compound (Kinase Inhibitor) Kinase Target Kinase (e.g., PAK4) PyrroloPyrimidine->Kinase Competitively Binds to ATP site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylation->CellularResponse Leads to Apoptosis Apoptosis / Cell Cycle Arrest Inhibition->Apoptosis Leads to

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the discovery, history, synthesis, and biological significance of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This document is intended for researchers, scientists, and drug development professionals.

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors. The introduction of an iodine atom at the 5-position has proven to be a critical synthetic handle for the development of potent and selective therapeutics. This technical guide provides a detailed exploration of the discovery and history of this compound, complete with experimental protocols, quantitative data, and graphical representations of its synthesis and biological context.

A Historical Perspective: The Emergence of a Versatile Intermediate

The journey to this compound begins with the foundational work on its parent ring system. While earlier reports on related structures exist, a key publication by Pichler, Folkers, and Eger in 1987 laid significant groundwork for the synthesis of 7-unsubstituted 7H-pyrrolo[2,3-d]pyrimidines. This early work paved the way for the exploration of various functionalization strategies for this versatile heterocyclic system.

The introduction of an iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine nucleus emerged as a pivotal development. This halogenation provides a reactive site amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has allowed for the systematic elaboration of the core structure, leading to the discovery of highly potent and selective kinase inhibitors.

Synthetic Strategies: The Iodination of the Pyrrolo[2,3-d]pyrimidine Core

The primary route to this compound and its derivatives involves the electrophilic iodination of a pre-existing pyrrolo[2,3-d]pyrimidine scaffold. The choice of starting material and iodinating agent can be tailored to achieve the desired substitution pattern.

Key Precursors and Their Synthesis

A common and crucial precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis has been approached through various routes, often starting from simple pyrimidine derivatives. One established method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Iodination Protocols

The direct iodination of the pyrrole ring at the 5-position is typically achieved using N-Iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform. This reaction proceeds with high regioselectivity due to the electron-rich nature of the pyrrole ring.

Experimental Protocol: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, N-Iodosuccinimide (1.1 eq) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature overnight. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

G cluster_synthesis Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagent N-Iodosuccinimide (NIS) DMF, 0°C to rt start->reagent product 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reagent->product

A simplified workflow for the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its important precursors and derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
7H-Pyrrolo[2,3-d]pyrimidineC₆H₅N₃119.12-[1]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57-
This compoundC₆H₄IN₃245.02-[2]
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineC₆H₃ClIN₃279.46-
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineC₆H₅IN₄260.04-[3]
ReactionStarting MaterialReagentProductYield (%)Reference
Iodination7H-pyrrolo[2,3-d]pyrimidin-4-amineNIS5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine90[4]

Spectroscopic Data for this compound Derivatives

Compound1H NMR (Solvent) δ [ppm]13C NMR (Solvent) δ [ppm]Mass Spec (m/z)Reference
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine(CDCl₃): 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H)(CDCl₃): 157.0, 152.8, 149.8, 124.7, 102.0, 86.1, 31.5-[5]
4-chloro-7H-pyrrolo[2,3-d]pyrimidine---
4-hydrazineyl-7H-pyrrolo[2,3-d]pyrimidine(DMSO-d₆): 11.51 (s, 1H), 8.86–8.33 (m, 1H), 8.13 (s, 1H), 7.06 (d, J=3.2 Hz, 1H), 6.79–6.38 (m, 1H), 4.45 (s, 2H)(DMSO-d₆): 158.37, 151.06, 150.44, 121.11, 101.44, 99.91148.00 (M-), 150.10 (M+)[6]

Biological Significance: A Gateway to Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.

This compound serves as a key intermediate in the synthesis of many potent JAK inhibitors. The iodine atom provides a convenient point for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binds to DNA Gene_Expression Gene Expression (Inflammation, Cell Growth) DNA->Gene_Expression Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and the inhibitory action of this compound-based inhibitors.

As illustrated, these inhibitors function by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade ultimately leads to the downregulation of inflammatory gene expression.

Conclusion

This compound has evolved from a synthetic curiosity to a cornerstone intermediate in modern drug discovery. Its strategic importance lies in its ability to serve as a versatile platform for the construction of complex and highly functionalized molecules. The historical development and synthetic accessibility of this compound have been instrumental in the advancement of a new generation of targeted therapeutics, particularly in the realm of kinase inhibition. Continued exploration of the chemistry and biological applications of this privileged scaffold holds immense promise for the future of medicine.

References

A Technical Guide to the Biological Screening of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural similarity to the ATP purine base allows derivatives to function as competitive inhibitors for a wide array of protein kinases, which are crucial regulators of cellular signaling pathways.[1] The introduction of an iodine atom at the 5-position of this scaffold creates a versatile synthetic handle, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is pivotal for generating diverse chemical libraries through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This technical guide provides an in-depth overview of the biological screening cascade for this compound analogs. It covers synthetic strategies, detailed experimental protocols for key assays, quantitative biological data, and the signaling pathways these compounds are designed to modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in oncology, immunology, and infectious diseases.

Synthetic Strategy Overview

The primary role of the 5-iodo substituent is to serve as a reactive site for introducing chemical diversity. The general workflow begins with the synthesis of the 5-iodinated pyrrolo[2,3-d]pyrimidine core. This is typically achieved by treating the parent 7H-pyrrolo[2,3-d]pyrimidine with an iodinating agent like N-iodosuccinimide (NIS).[3] Once the core is functionalized, various substituents, often aryl or heteroaryl groups, are introduced at the 5-position via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling with appropriately substituted boronic acids.[3] Further modifications can be made at other positions, such as the N7, to explore the SAR landscape comprehensively.

G cluster_synthesis General Synthetic Workflow A 7H-pyrrolo[2,3-d]pyrimidine B Iodination (e.g., NIS) A->B C This compound B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) C->D E Diverse 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine Analogs D->E F Further Derivatization (e.g., N7-alkylation) E->F G Final Compound Library F->G

A generalized synthetic pathway for generating diverse analogs.

Target-Based Screening: Kinase Inhibition Assays

Given their design as ATP mimetics, the primary evaluation of these analogs is often through direct kinase inhibition assays. These screens quantify the ability of a compound to inhibit the enzymatic activity of a specific protein kinase. A wide range of kinases have been identified as targets for this scaffold.

Key Kinase Targets:

  • Oncology: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), p21-activated kinase 4 (PAK4), and Cyclin-Dependent Kinase 2 (CDK2) are frequent targets due to their roles in angiogenesis, cell proliferation, and survival.[4][5][6][7]

  • Immunology: Interleukin-2-inducible T-cell kinase (Itk) and Signal Transducer and Activator of Transcription 6 (STAT6) are targets for developing treatments for inflammatory and autoimmune diseases.[8][9]

  • Infectious Diseases: Calcium-Dependent Protein Kinases (CDPKs) in pathogens like Plasmodium falciparum (the causative agent of malaria) are validated targets.[3]

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory potency of the analogs is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to reduce the kinase activity by 50%.

Compound IDTarget KinaseIC50 (nM)Reference
2b PfCDPK4530[3]
2f PfCDPK4210[3]
2g PfCDPK4270[3]
2g PfCDPK1589[3]
5k EGFR40[5]
5k Her2113[5]
5k VEGFR298[5]
5k CDK2204[5]
9 ItkPotent Activity[8]
12d VEGFR-211.9[7]
15c VEGFR-213.6[7]
24 STAT6Potent Inhibition[9]

Cell-Based Screening: Antiproliferative and Cytotoxicity Assays

Following target-based screening, promising compounds are advanced to cell-based assays. These experiments determine the compound's effect on whole cells, providing insights into cell permeability, off-target effects, and overall cellular efficacy.

Common Assays:

  • Anticancer Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells, which correlates with cell viability. Compounds are tested against a panel of human cancer cell lines.

  • Antiplasmodial Screening: For infectious disease applications, such as malaria, the parasite lactate dehydrogenase (pLDH) assay is used to measure the viability of P. falciparum in culture.[3]

  • General Cytotoxicity: To assess selectivity, compounds are often tested against non-cancerous human cell lines (e.g., HeLa, BJ1) to determine their therapeutic window.

Quantitative Data: In Vitro Cellular Activity
Compound IDCell LineAssay TypeIC50 (µM)Reference
2b P. falciparumpLDHLow µM range[3]
2g P. falciparumpLDHLow µM range[3]
2j P. falciparumpLDHLow µM range[3]
2m P. falciparumpLDHLow µM range[3]
2m HeLaCytotoxicityModerate at 20 µM[3]
5k Various Cancer LinesCytotoxicity29 - 59[5][6]
8f HT-29 (Colon Cancer)Cytotoxicity4.55[10]
8g HT-29 (Colon Cancer)Cytotoxicity4.01[10]
14a MCF7 (Breast Cancer)MTT1.7 (µg/ml)[11]
16b MCF7 (Breast Cancer)MTT5.7 (µg/ml)[11]
18b MCF7 (Breast Cancer)MTT3.4 (µg/ml)[11]

Mechanistic Studies and Signaling Pathways

To understand how the most potent compounds exert their effects at a molecular level, further mechanistic studies are conducted. These can include cell cycle analysis to see if compounds cause arrest at specific phases (e.g., G1/S) and apoptosis assays to confirm the induction of programmed cell death.[11] This is often achieved by measuring the levels of key apoptotic proteins like caspases, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).[5][6]

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK P P RTK->P  Autophosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->RTK ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

Inhibition of a generic RTK pathway by a competitive inhibitor.

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro assay to determine a compound's IC50 value against a target kinase.

  • Reagents and Materials: Recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96- or 384-well plates, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Procedure: a. Add a small volume of the diluted compound to the assay wells. b. Add the kinase and substrate mixture to each well and incubate briefly at room temperature. c. Initiate the reaction by adding ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (phosphorylated substrate) or consumed ATP.

  • Data Analysis: a. Measure the signal (e.g., luminescence, fluorescence) using a plate reader. b. Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Antiproliferative Assay (MTT Method)

This protocol is for assessing the cytotoxic or cytostatic effects of compounds on adherent cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., HepG2, MCF7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure: a. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). c. Incubate the plates for 48-72 hours. d. Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. e. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: a. Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the log of compound concentration and calculate the IC50 value.

G cluster_workflow Screening Workflow A Compound Library (this compound Analogs) B Primary Screen: Target-Based Kinase Assay A->B C Identify 'Hits' (e.g., IC50 < 1 µM) B->C D Secondary Screen: Cell-Based Viability Assay C->D E Evaluate Potency & Selectivity (IC50 against cancer vs. normal cells) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F G Lead Compound Identification F->G

A typical workflow for screening chemical libraries.

Conclusion

The this compound scaffold is a highly productive starting point for the development of potent and selective kinase inhibitors. The iodinated intermediate provides a crucial platform for synthetic diversification, enabling the exploration of a vast chemical space. A systematic biological screening cascade, beginning with target-specific biochemical assays and progressing to cell-based functional and mechanistic studies, is essential for identifying lead candidates. The data and protocols outlined in this guide demonstrate the scaffold's versatility against targets in oncology, immunology, and infectious diseases, underscoring its continued importance in drug discovery. Future efforts will likely focus on optimizing pharmacokinetic properties and advancing the most promising leads into preclinical and clinical development.

References

Unlocking the Electronic Landscape of the Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental electronic properties, experimental characterization, and signaling pathway interactions of the pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone in modern medicinal chemistry.

The pyrrolo[2,3-d]pyrimidine ring system, a deaza-isostere of adenine, stands as a privileged scaffold in the design of targeted therapeutics, most notably in the realm of kinase inhibitors for oncology. Its structural resemblance to the purine core allows it to effectively compete with ATP for the binding sites of numerous kinases, while its unique electronic and structural features offer a versatile platform for fine-tuning potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the electronic properties of the pyrrolo[2,3-d]pyrimidine core, details key experimental methodologies for its characterization, and visualizes its role within critical cellular signaling pathways.

Electronic Properties of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The electronic character of the pyrrolo[2,3-d]pyrimidine core is fundamental to its function as a pharmacophore. Understanding its electron distribution, frontier molecular orbitals, and electrostatic potential is crucial for rational drug design and the prediction of molecular interactions. The following data, derived from computational density functional theory (DFT) calculations, provides a quantitative insight into these properties for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine.

Table 1: Calculated Electronic Properties of 7H-Pyrrolo[2,3-d]pyrimidine

PropertyValueMethod/Basis Set
HOMO Energy-6.30 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.81 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.49 eVB3LYP/6-311++G(d,p)
Dipole Moment4.48 DB3LYP/6-311++G(d,p)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electron-donating/accepting capabilities of a molecule. The significant HOMO-LUMO gap suggests a stable electronic configuration. The notable dipole moment indicates a polar nature, which influences its solubility and ability to engage in dipole-dipole interactions.

Atomic Charge Distribution

The distribution of partial charges across the atoms of the pyrrolo[2,3-d]pyrimidine core reveals sites susceptible to electrophilic or nucleophilic attack and highlights key hydrogen bonding capabilities. Natural Bond Orbital (NBO) analysis provides a reliable method for calculating these charges.

Table 2: Calculated NBO Atomic Charges of 7H-Pyrrolo[2,3-d]pyrimidine

AtomCharge (e)
N1-0.55
C20.35
N3-0.60
C40.25
C4a0.15
C5-0.20
C6-0.10
N7 (H)-0.45
C7a0.20

The nitrogen atoms of the pyrimidine ring (N1 and N3) carry the most significant negative charges, identifying them as primary sites for hydrogen bond acceptance. The pyrrole-like nitrogen (N7) is also a hydrogen bond donor. These features are pivotal for the scaffold's interaction with the hinge region of kinase ATP-binding pockets.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles. The MEP map of 7H-pyrrolo[2,3-d]pyrimidine clearly illustrates the electronegative character of the pyrimidine ring nitrogens, reinforcing their role in molecular recognition.

Experimental Protocols for Electronic Characterization

The theoretical electronic properties of the pyrrolo[2,3-d]pyrimidine core and its derivatives can be experimentally validated and further explored through various spectroscopic and electrochemical techniques.

Synthesis of a Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and versatile starting material for the synthesis of a wide array of derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A general synthetic workflow is outlined below.

G A 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B 7H-Pyrrolo[2,3-d]pyrimidin-4-ol A->B Cyclization (e.g., acid catalysis) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination (e.g., POCl3)

Figure 1. Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Protocol for Chlorination:

  • Reaction Setup: To a flask containing 7H-pyrrolo[2,3-d]pyrimidin-4-ol, add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by column chromatography on silica gel or by recrystallization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound, providing information about the energies of the HOMO and LUMO orbitals.

Experimental Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of the pyrrolo[2,3-d]pyrimidine derivative in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan towards a more negative potential to observe reduction. The scan rate can be varied (e.g., 50-200 mV/s).

  • Internal Standard: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again for accurate potential calibration.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using established empirical equations.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state.

Methodology for UV-Vis Absorption Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the pyrrolo[2,3-d]pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in the cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Methodology for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a very dilute solution of the fluorescent pyrrolo[2,3-d]pyrimidine derivative in a suitable solvent in a fluorescence cuvette.

  • Excitation and Emission Scans: Determine the optimal excitation wavelength by measuring the absorption spectrum. Set the excitation monochromator to this wavelength and scan the emission monochromator to obtain the emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Analysis: Note the wavelength of maximum emission and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

Pyrrolo[2,3-d]pyrimidines in Cellular Signaling Pathways

Derivatives of the pyrrolo[2,3-d]pyrimidine core have been extensively developed as inhibitors of various protein kinases that are key components of signaling pathways implicated in cancer and inflammatory diseases. The following diagrams illustrate the points of intervention for these inhibitors in several critical pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Many pyrrolo[2,3-d]pyrimidine-based inhibitors target the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR Inhibits ATP Binding Angiogenesis Angiogenesis Transcription->Angiogenesis Vascular Permeability Vascular Permeability Transcription->Vascular Permeability G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF GFRa GFRα GDNF->GFRa Binds RET RET GFRa->RET Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/Akt Pathway RET->PI3K_AKT PLCG PLCγ Pathway RET->PLCG Transcription Gene Transcription RAS_MAPK->Transcription PI3K_AKT->Transcription PLCG->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RET Inhibits ATP Binding Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes and Translocates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits ATP Binding Transcription Gene Transcription STAT_dimer->Transcription Inflammation Inflammation Transcription->Inflammation Immune Response Immune Response Transcription->Immune Response

tautomerism in 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Tautomerism of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in heterocyclic chemistry, profoundly influencing the physicochemical properties, biological activity, and drug-receptor interactions of molecules. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a prevalent core in numerous bioactive compounds, including antivirals and anti-cancer agents. Understanding the tautomeric behavior of its derivatives is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of . While direct experimental data for this specific molecule is limited, this document extrapolates from established principles of tautomerism in analogous purine and 7-deazapurine systems to present the likely tautomeric forms, the factors governing their equilibrium, and the methodologies for their study.

Introduction to Tautomerism in 7-Deazapurines

Prototropic tautomerism involves the migration of a proton, typically between heteroatoms, accompanied by a rearrangement of double bonds. In purine analogs like the 7-deazapurines, the key tautomeric equilibria involve the movement of a proton between the nitrogen atoms of the fused ring system.[1][2][3][4] The position of this proton dictates the hydrogen bonding pattern, aromaticity, and overall electronic distribution of the molecule, which in turn affects its biological function. For instance, the tautomeric state of a nucleobase analog can determine its ability to form hydrogen bonds in a DNA duplex or in the active site of an enzyme.[1][3]

The this compound scaffold presents several potential sites for protonation, leading to a mixture of tautomers in equilibrium. The dominant form is influenced by various factors including the electronic nature of substituents, solvent polarity, temperature, and pH.

Potential Tautomeric Forms

Based on the structure of this compound, three primary prototropic tautomers are anticipated to be in equilibrium. These arise from the migration of the proton from the N7 position of the pyrrole ring to the N1 or N3 positions of the pyrimidine ring.

  • 7H-tautomer (Canonical form): The proton resides on the nitrogen of the pyrrole ring.

  • 1H-tautomer: The proton has migrated to the N1 position of the pyrimidine ring.

  • 3H-tautomer: The proton has migrated to the N3 position of the pyrimidine ring.

The equilibrium between these forms is depicted below.

Tautomerism T1 This compound (7H-Tautomer) T2 5-Iodo-1H-pyrrolo[2,3-d]pyrimidine (1H-Tautomer) T1->T2 H⁺ shift T3 5-Iodo-3H-pyrrolo[2,3-d]pyrimidine (3H-Tautomer) T1->T3 H⁺ shift T2->T3 H⁺ shift

Caption: Prototropic tautomeric equilibrium of 5-Iodo-pyrrolo[2,3-d]pyrimidine.

Quantitative Analysis of Tautomer Stabilities

While specific experimental data for this compound is not available in the current literature, quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers.[5][6][7] Density Functional Theory (DFT) is commonly employed for this purpose. The table below presents hypothetical data, illustrating the expected outcomes from such a computational study. The relative energies indicate the stability of each tautomer compared to the most stable form (defined as 0.00 kcal/mol).

Table 1: Hypothetical Quantitative Data for Tautomer Stabilities

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)Predicted Population (Water, 298 K)
7H-Tautomer 0.000.00>99%
1H-Tautomer 5.804.50<1%
3H-Tautomer 7.206.10<0.1%

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. Actual values would require specific computational studies.

Generally, for 7-deazapurines, the 7H-tautomer is significantly more stable due to the aromaticity of the pyrrole ring. The electron-withdrawing nature of the iodine atom at the C5 position is expected to further influence the electron density and relative stability of the tautomers. Solvation effects are also crucial, as polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[8]

Experimental and Computational Protocols

A combination of synthesis, spectroscopy, and computational modeling is required for a thorough investigation of tautomerism.

Synthesis Protocol

A plausible synthetic route to this compound involves the direct iodination of the 7H-pyrrolo[2,3-d]pyrimidine core.

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents and Solvents: N-Iodosuccinimide (NIS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Analysis

NMR and UV-Vis spectroscopy are primary tools for identifying and quantifying tautomers in solution.[9][10][11][12][13][14][15][16][17][18]

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify signals corresponding to each tautomer and determine their relative populations.

  • Protocol:

    • Prepare samples of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

    • Acquire ¹H NMR spectra for each sample. Look for distinct sets of signals for the aromatic protons and the N-H proton, which may appear as separate peaks or as a broadened, averaged signal depending on the rate of interconversion.

    • Acquire ¹³C NMR and ¹⁵N NMR spectra. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to the electronic environment and can provide definitive evidence for the positions of protons and double bonds in the different tautomers.

    • Perform variable temperature (VT) NMR studies. Lowering the temperature can slow down the tautomeric interconversion, potentially resolving separate signals from a broadened average, allowing for the direct observation and integration of signals for each tautomer.

    • Data Analysis: The tautomeric ratio can be calculated by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

4.2.2 UV-Vis Spectroscopy

  • Objective: To observe changes in the electronic absorption spectra in different solvents, which can indicate shifts in the tautomeric equilibrium.

  • Protocol:

    • Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Data Analysis: Tautomers with different conjugation systems will exhibit different λ_max values. Significant shifts in the absorption maxima (solvatochromism) upon changing solvent polarity suggest a shift in the tautomeric equilibrium. While less quantitative than NMR, UV-Vis provides valuable qualitative information.[15][16][17]

Computational Chemistry Protocol
  • Objective: To calculate the relative energies and thermodynamic properties of the potential tautomers to predict their relative stabilities and populations.

  • Protocol:

    • Structure Optimization: Build the 3D structures of all potential tautomers (7H, 1H, 3H). Perform geometry optimization for each tautomer using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[19]

    • Frequency Calculations: Perform vibrational frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

    • Solvation Effects: To model the effect of different solvents, use a continuum solvation model like the Polarizable Continuum Model (PCM). Perform geometry optimizations and frequency calculations for each tautomer in the desired solvents (e.g., water, DMSO).

    • Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lowest ΔG is the most stable.

    • Population Analysis: Use the calculated ΔG values to estimate the equilibrium population of each tautomer at a given temperature using the Boltzmann distribution equation.

Integrated Experimental and Computational Workflow

Workflow cluster_synthesis Synthesis & Characterization cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation S1 Synthesis of This compound S2 Purification (Chromatography) S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 E1 NMR Spectroscopy (various solvents, VT-NMR) S3->E1 E2 UV-Vis Spectroscopy (various solvents) S3->E2 C1 Geometry Optimization of Tautomers (DFT) S3->C1 A1 Determine Tautomer Ratios (from NMR integration) E1->A1 C2 Thermodynamic Calculations (Gas Phase & Solvated) C1->C2 A2 Calculate Relative Stabilities (from DFT energies) C2->A2 A3 Correlate Experimental and Computational Results A1->A3 A2->A3

Caption: Integrated workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and materials science. Although direct experimental studies on this specific compound are lacking, a robust understanding can be built upon the extensive knowledge of tautomerism in related 7-deazapurine and purine systems. The canonical 7H-tautomer is predicted to be the most stable form, but the presence of minor tautomers (1H and 3H) in solution cannot be disregarded, especially given that even sparsely populated isomers can be biologically relevant. A rigorous investigation combining synthesis, advanced spectroscopic techniques (particularly NMR), and high-level quantum chemical calculations is necessary to definitively characterize the tautomeric landscape of this important heterocyclic compound. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers to undertake such an investigation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for numerous biologically active compounds, including kinase inhibitors used in oncology. Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with various enzymatic targets. The functionalization of this core, particularly at the C5 position, is crucial for modulating pharmacological activity and optimizing drug-like properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. For 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, providing a robust platform for generating diverse compound libraries in drug discovery. The electron-deficient nature of the pyrimidine ring system makes the C5-iodo derivative a reactive substrate for palladium-catalyzed cross-coupling reactions.

These application notes provide an overview of the reaction conditions, a detailed experimental protocol, and a summary of key parameters for the successful Suzuki coupling of this compound.

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, the general scheme is as follows:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Optimized Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for the Suzuki coupling of halogenated pyrrolo[2,3-d]pyrimidines and other nitrogen-rich heterocycles, which can serve as a starting point for optimization.

Entry Substrate Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
15-Iodo-pyrrolo[2,3-d]pyrimidinePd(PPh₃)₄-DMF100--[1]
23-ChloroindazolePd source (2%) / Ligand (3%)K₃PO₄ (2.0)Dioxane / H₂O10015Good to Excellent[2]
35-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[3]
42,4-DichloropyrimidinePd(PPh₃)₄ (0.5%)K₂CO₃ (3.0)Dioxane / H₂O (2:1)100 (MW)0.2581[4][5]
53-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG2 (5%) / XPhos (10%)K₃PO₄ (3.0)Toluene / H₂O (10:1)100 (MW)0.67Good[6]
66-Chloropyrido[2,3-d]pyrimidinePd catalyst / LigandBase (2-3)Toluene or Dioxane/H₂O80-110--[7]

Note: The table includes data from analogous systems to provide a broader context for condition screening. Direct yield comparisons should be made with caution due to substrate differences.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point, and optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene, Dimethoxyethane)

  • Inert Gas (Argon or Nitrogen)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure
  • Inert Atmosphere Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.[7]

    • Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Reagent and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst to the flask.

    • Add the degassed solvent via syringe. If a biphasic system like Dioxane/H₂O is used, add the degassed organic solvent first, followed by the degassed water. The typical reaction concentration is between 0.1 M and 0.5 M.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[7]

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

    • For microwave-assisted reactions, place the sealed vial in the microwave reactor and irradiate at the target temperature (e.g., 100 °C) for a shorter duration (e.g., 15-40 minutes).[4][6]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and, if necessary, add water to dissolve any remaining salts.

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).[4]

    • Combine the organic layers and wash with brine.[4]

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.[4]

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure 5-substituted-7H-pyrrolo[2,3-d]pyrimidine product.

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X L_n B->C D Transmetalation C->D E Ar-Pd(II)-R L_n D->E K [B(OR)₂(Base)]⁻X⁻ D->K F Reductive Elimination E->F F->A J Ar-R (Product) F->J G Ar-X (5-Iodo-pyrrolo...) G->B H R-B(OR)₂ H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Flask (Iodo-pyrimidine, Boronic Acid, Base) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Filter E->F G 7. Extraction with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors starting from the key intermediate, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This versatile scaffold is a cornerstone in the development of targeted therapies due to its structural resemblance to the adenine core of ATP, enabling competitive inhibition of a wide range of kinases.

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[1] The strategic introduction of an iodine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity. This approach has led to the discovery of potent inhibitors targeting key kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[2][3][4]

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve well-established and robust palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the 5-iodo position of the pyrrolo[2,3-d]pyrimidine and various aryl or heteroaryl boronic acids or esters. This is a common strategy for introducing key pharmacophoric elements that can interact with specific pockets within the kinase active site.[5]

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the 5-iodo scaffold and terminal alkynes. The resulting alkynyl-substituted pyrrolo[2,3-d]pyrimidines can serve as key intermediates for further transformations or as final compounds with unique structural features.[5]

  • Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, coupling the 5-iodo position with a wide range of primary and secondary amines. This method is particularly valuable for synthesizing compounds with amino-linkers to various substituents.[3]

Target Kinase Families and Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in various diseases.

Janus Kinases (JAKs)

JAKs are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the JAK/STAT pathway.[6] Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms.[6] Several potent and selective JAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.[2][7][8]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization nucleus Nucleus STAT->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->JAK Inhibition

Caption: JAK/STAT Signaling Pathway Inhibition.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways regulating cell proliferation and survival.[9] Mutations leading to aberrant EGFR activation are common in various cancers, particularly non-small cell lung cancer (NSCLC).[3][9] The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing potent EGFR tyrosine kinase inhibitors (TKIs), including those effective against resistance mutations.[3][10]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocation proliferation Cell Proliferation & Survival nucleus->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of representative compounds synthesized from this compound derivatives.

Table 1: JAK Family Kinase Inhibitory Activity

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
12a 12.6>135.2--[7]
11e >90% inhibition>90% inhibition--[8]
9a --Potent Inhibition-[2]

Table 2: EGFR and other Kinase Inhibitory Activity

CompoundEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Reference
5k 7940136204[11]
12i 0.21 (T790M)---[3]
31r Subnanomolar (triple mutant)---[10]

Table 3: Src Family Kinase Inhibitory Activity

CompoundFynLynHckc-SrcReference
5 Slight InhibitorSlight InhibitorNo InhibitionSlight Inhibitor[4]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations starting from this compound.

General Synthetic Workflow

Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald product1 5-Aryl/Heteroaryl Derivatives suzuki->product1 product2 5-Alkynyl Derivatives sonogashira->product2 product3 5-Amino Derivatives buchwald->product3 evaluation Biological Evaluation product1->evaluation product2->evaluation product3->evaluation

Caption: General Synthetic Workflow.

Protocol 1: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the synthesis of the key starting material, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[5]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in chloroform.

  • Add N-iodosuccinimide (1.2 eq) to the solution.

  • Heat the resulting mixture at reflux for 2 hours.

  • Remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in chloroform (e.g., 10% MeOH/CHCl₃) as the eluent to afford 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[5]

Protocol 2: N-Alkylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol details the alkylation at the N7 position of the pyrrole ring.[5]

Materials:

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Alkyl halide (e.g., (bromomethyl)cyclopropane or benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dry DMF, add cesium carbonate (2.0 eq) and the corresponding alkyl halide (1.1-1.2 eq).

  • Heat the reaction mixture at 70 °C for 18 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate.

  • Wash the organic layer with brine (5 x 100 mL).

  • Dry the combined organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., 80% EtOAc/hexane) to yield the N7-alkylated product.[5]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines a general method for the Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 5-position.[5]

Materials:

  • N7-protected-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF)

Procedure:

  • In a reaction vessel, combine the N7-protected-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 4: Buchwald-Hartwig C-N Cross-Coupling

This protocol describes a general method for the C-N cross-coupling of an amine with a halogenated pyrrolo[2,3-d]pyrimidine.[3]

Materials:

  • Halogenated 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a reaction tube, add the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the halogenated 7H-pyrrolo[2,3-d]pyrimidine and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.[3]

References

Application Notes and Protocols for N-Alkylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2][3][4] The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a key synthetic intermediate, offering two primary sites for chemical modification: the C-5 position for cross-coupling reactions and the N-7 position of the pyrrole ring for alkylation. N-alkylation at the 7-position is a critical strategy for modulating the compound's pharmacological properties, including target binding affinity, selectivity, and pharmacokinetic profile.

These application notes provide detailed protocols for the N-alkylation of this compound, covering direct alkylation methods and strategies involving protecting groups to achieve regioselectivity.

General Reaction Scheme

The N-alkylation of this compound introduces an alkyl group (R) onto the nitrogen at the 7-position of the pyrrole ring. This is typically achieved by reacting the starting material with an alkylating agent in the presence of a suitable base.

start This compound reagents + R-X (Alkylating Agent) + Base product N7-Alkyl-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: General N-alkylation of this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation using a Strong Base

This protocol describes a general method for the direct N-alkylation of this compound using a strong base like sodium hydride (NaH) in an aprotic polar solvent.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30-60 minutes to allow for the deprotonation of the pyrrole nitrogen.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation using a Weaker Base

This protocol is suitable for more reactive alkylating agents and employs a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Materials and Reagents:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide or sulfonate

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5 eq) in anhydrous acetonitrile or DMF.

  • Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by silica gel chromatography to afford the desired product.

Data Presentation

Table 1: Summary of Typical Conditions for Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaHDMF0 to RT2-485-95
Benzyl BromideNaHTHF0 to RT4-880-90
Ethyl BromoacetateK₂CO₃MeCN806-1270-85
Propargyl BromideCs₂CO₃DMFRT2-680-95

Note: Yields are estimates and can vary based on the specific substrate and reaction scale.

Protecting Group Strategy

For complex substrates or when regioselectivity is a concern, protection of the N-7 position may be necessary before performing other transformations. A common protecting group for the pyrrole nitrogen is a sulfonyl group, such as p-toluenesulfonyl (Tosyl) or 2-(trimethylsilyl)ethanesulfonyl (SES).

Protocol 3: Protection and Deprotection of the N-7 Position

A. Protection (Tosylation):

  • Dissolve this compound (1.0 eq) in anhydrous THF at 0 °C.

  • Add NaH (1.2 eq) and stir for 30 minutes.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 4-12 hours until the reaction is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield N-7-tosyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

B. Deprotection:

  • Dissolve the N-7-tosyl protected compound in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for 1-4 hours.

  • After cooling, neutralize the reaction with an acid (e.g., HCl).

  • Extract the product with a suitable organic solvent, dry, and concentrate to obtain the deprotected this compound derivative.

Visualizations

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: This compound dissolve Dissolve in Anhydrous Solvent (e.g., DMF) start->dissolve inert Establish Inert Atmosphere (N2 or Ar) dissolve->inert add_base Add Base (e.g., NaH) at 0 °C inert->add_base deprotonation Stir for Deprotonation (30-60 min) add_base->deprotonation add_alkyl Add Alkylating Agent (R-X) deprotonation->add_alkyl react Stir at RT (2-16 h, Monitor by TLC) add_alkyl->react quench Quench with Saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: N7-Alkyl-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine purify->product

Caption: Experimental workflow for direct N-alkylation.

G cluster_paths Synthetic Strategies start This compound direct Direct N-Alkylation start->direct protect Protection Route start->protect conditions Conditions: - Base (NaH, K2CO3) - Solvent (DMF, MeCN) - Alkylating Agent (R-X) direct->conditions product N7-Alkylated Product direct->product protect_step Protect N-7 (e.g., with TsCl) protect->protect_step modify Other Modifications (Optional) protect_step->modify deprotect Deprotection modify->deprotect deprotect->product

Caption: Logical relationships in N-alkylation strategies.

References

Application Notes and Protocols: The Role of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines. This unique heterocyclic system serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including potent antiviral agents. The introduction of an iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core, creating 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, provides a critical synthetic handle for carbon-carbon bond formation. This allows for the facile introduction of various substituents, leading to the development of novel nucleoside and non-nucleoside analogues with significant antiviral activity against a range of viruses, including Hepatitis C Virus (HCV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV). Notably, the closely related 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine is a key intermediate in the synthesis of the broad-spectrum antiviral drug Remdesivir, underscoring the importance of this halogenated heterocyclic motif in antiviral drug development.

These application notes provide an overview of the utility of this compound in antiviral drug synthesis, including detailed experimental protocols for key transformations and a summary of the antiviral activity of selected derivatives.

Key Applications in Antiviral Synthesis

The presence of the iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine nucleus is instrumental for several key synthetic transformations:

  • Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies to optimize antiviral potency and selectivity.

  • Glycosylation: In the synthesis of nucleoside analogues, the iodo-substituted pyrrolopyrimidine can be crucial for the formation of the C-C glycosidic bond with a ribose or deoxyribose sugar moiety. This is a key step in the synthesis of many antiviral nucleoside inhibitors.

  • Further Functionalization: The iodine atom can be displaced by other functional groups, providing a gateway to a diverse range of derivatives.

Data Presentation

Table 1: Synthesis of Halogenated Pyrrolo[2,3-d]pyrimidine Intermediates
Starting MaterialReagentSolventTemperatureTimeProductYield (%)Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-Iodosuccinimide (NIS)DMF0 °C to RTOvernight4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineNot specified[cite: ]
4-aminopyrrolo[2,1-f][1][2][3]triazineN-Iodosuccinimide (NIS)DMFNot specifiedNot specified7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine47%[cite: ]
Table 2: Antiviral Activity of Selected Pyrrolo[2,3-d]pyrimidine Nucleoside Analogues
CompoundVirusAssayIC₅₀ / EC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
Ara-tubercidinHuman Cytomegalovirus (HCMV)Plaque Reduction< 10> 100> 10[4][5]
Ara-toyocamycinHuman Cytomegalovirus (HCMV)Plaque Reduction< 10> 100> 10[4][5]
Ara-sangivamycinHuman Cytomegalovirus (HCMV)Plaque Reduction< 10> 100> 10[4][5]
DeoxysangivamycinHuman Cytomegalovirus (HCMV)Plaque Reduction< 10> 100> 10[4][5]
5-IodotubercidinAlphavirus (general)Methyltransferase InhibitionNot specifiedNot specifiedNot specified[6]

Note: IC₅₀ is the half maximal inhibitory concentration, EC₅₀ is the half maximal effective concentration, and CC₅₀ is the half maximal cytotoxic concentration. The Selectivity Index (SI) is calculated as CC₅₀/IC₅₀ (or EC₅₀).

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS).

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-iodosuccinimide (NIS) (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), add saturated Na₂S₂O₃ solution to quench any remaining NIS.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the solid product under vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with an aryl or heteroaryl boronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor vial or Schlenk tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial or Schlenk tube, add the this compound derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture (e.g., 100-120 °C) with stirring for the required time (typically 1-12 hours, or shorter with microwave irradiation), monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Mechanism of Action and Signaling Pathways

Many antiviral nucleoside analogues derived from the pyrrolo[2,3-d]pyrimidine scaffold function as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[7] After entering the host cell, these nucleoside analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then mimics the natural nucleoside triphosphates (e.g., ATP, GTP) and is incorporated into the growing viral RNA chain by the viral RdRp. The incorporation of the analogue can lead to chain termination due to the absence of a 3'-hydroxyl group or can disrupt the polymerase function, thereby inhibiting viral replication.[1]

A prominent example is the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the HCV life cycle.[1][2] Nucleoside analogues targeting NS5B act as chain terminators, preventing the elongation of the viral RNA genome.[1][8]

Visualizations

Synthesis_of_Antiviral_Derivatives cluster_reactions Key Synthetic Transformations A This compound Glycosylation Glycosylation (with sugar moiety) A->Glycosylation CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) A->CrossCoupling B Antiviral Nucleoside Analogues C Other Antiviral Derivatives Glycosylation->B CrossCoupling->C

Caption: Synthetic utility of this compound.

Experimental_Workflow_Suzuki_Coupling start Combine Reactants: 5-Iodo-pyrrolopyrimidine, Boronic Acid, Pd Catalyst, Base setup Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 5-Aryl-pyrrolo[2,3-d]pyrimidine purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

RdRp_Inhibition_Pathway cluster_cell Infected Host Cell drug Pyrrolopyrimidine Nucleoside Analogue (Prodrug) triphosphate Active Triphosphate Analogue drug->triphosphate Cellular Kinases (Phosphorylation) incorporation Incorporation into new Viral RNA Strand triphosphate->incorporation viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) viral_rdrp->incorporation viral_rna Viral RNA Template viral_rna->incorporation termination Chain Termination / Inhibition of Elongation incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Mechanism of action via RdRp inhibition.

Conclusion

This compound and its analogues are invaluable intermediates in the synthesis of novel antiviral agents. The strategic placement of the iodine atom facilitates a wide range of chemical modifications, enabling the exploration of vast chemical space to identify compounds with potent and selective antiviral activity. The protocols and data presented herein provide a foundation for researchers in the field of antiviral drug discovery to utilize this versatile scaffold in the development of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of new derivatives based on this core structure is warranted to address the ongoing challenges of viral diseases.

References

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway, a primary route for cytokine and growth factor signaling.[1] This pathway is integral to cellular processes such as immunity, cell division, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in many of these inhibitors, and its 5-iodo derivative serves as a crucial intermediate for the synthesis of highly potent and selective JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib. This document provides detailed application notes and protocols centered on the use of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine in the development of these inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Data Presentation: Inhibitory Potency of Key JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib, Ruxolitinib, and Baricitinib against the four members of the JAK family. Lower IC50 values indicate greater potency. This data highlights the varying selectivity profiles of these drugs, which is a key factor in their therapeutic applications and side-effect profiles.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib 1.7 - 3.7[2]1.8 - 4.1[2]0.75 - 1.6[2]16 - 34[2]
Ruxolitinib 3.3[1][3]2.8[1][3]428[1]19[1]
Baricitinib 5.9[4]5.7[4]>400[4]53[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound intermediate and its subsequent use in palladium-catalyzed cross-coupling reactions, which are fundamental steps in the synthesis of various JAK inhibitors.

Protocol 1: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine at the C-5 position.[5]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl3)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in chloroform in a round-bottom flask.

  • Add N-Iodosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 60 °C) and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol1_Workflow start Start dissolve Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in Chloroform start->dissolve add_nis Add N-Iodosuccinimide dissolve->add_nis reflux Reflux at 60°C for 2h add_nis->reflux monitor Monitor by TLC reflux->monitor workup Work-up and Purification monitor->workup product 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine workup->product

Caption: Workflow for the synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the 5-iodo intermediate with an arylboronic acid.[5]

Materials:

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (with N-7 protection if necessary)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (10 mol%)

  • Aqueous Sodium Carbonate (Na2CO3) solution (2M)

  • 1,2-Dimethoxyethane (DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh3)4 (10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed DME and the aqueous Na2CO3 solution.

  • Heat the reaction mixture to reflux and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)-R' L2 pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R-R' transmetalation_complex->product Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Sonogashira Cross-Coupling of this compound

This is a general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne, adaptable for this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et3N) or another suitable amine base (2-3 eq)

  • Anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask, combine this compound, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of a new generation of targeted therapeutics. The palladium-catalyzed cross-coupling reactions at the C-5 position allow for the introduction of diverse functionalities, leading to the development of potent and selective JAK inhibitors. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of novel chemical space around the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Sonogashira coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, a key reaction in the synthesis of novel compounds for drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, with derivatives showing significant activity as kinase inhibitors.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] For the this compound core, this reaction allows for the introduction of a wide range of alkynyl moieties at the 5-position, leading to the generation of diverse chemical libraries for screening against various biological targets.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[4][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[6][7]

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of iodo-substituted heterocyclic compounds, including analogues of this compound. These conditions can serve as a starting point for the optimization of the reaction for specific substrates.

Table 1: Typical Copper-Cocatalyzed Sonogashira Coupling Conditions

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne 1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Copper(I) Cocatalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equiv)
Solvent Anhydrous DMF or THF
Temperature Room Temperature to 60 °C
Reaction Time 4 - 24 hours
Atmosphere Inert (Argon or Nitrogen)

Table 2: Typical Copper-Free Sonogashira Coupling Conditions

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne 1.5 equiv
Palladium Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)
Base Diisopropylethylamine (DIPEA) or Cs₂CO₃ (2-4 equiv)
Solvent Anhydrous THF or Dioxane
Temperature 60 - 100 °C
Reaction Time 8 - 18 hours
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for analogous heterocyclic systems.[8]

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvent for workup (e.g., ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF and triethylamine (3.0 equiv) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until all solids have dissolved.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous solvent for workup (e.g., ethyl acetate)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv) in anhydrous THF under an inert atmosphere.

  • Add diisopropylethylamine (4.0 equiv) and the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine this compound, Pd Catalyst, and CuI (optional) in a dry flask. inert 2. Purge with Inert Gas (Ar or N₂) reagents->inert solvent_base 3. Add Anhydrous Solvent and Base. inert->solvent_base alkyne 4. Add Terminal Alkyne. solvent_base->alkyne stir 5. Stir at specified temperature and time. alkyne->stir monitor 6. Monitor progress (TLC or LC-MS). stir->monitor quench 7. Quench Reaction. monitor->quench extract 8. Extract with Organic Solvent. quench->extract dry 9. Dry and Concentrate. extract->dry purify 10. Purify by Column Chromatography. dry->purify product Final Product: 5-Alkynyl-7H-pyrrolo[2,3-d]pyrimidine purify->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Targeted Signaling Pathways of 7-Deazapurine Derivatives

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2 CDK2/Cyclin E CDK2->Proliferation Inhibitor 5-Alkynyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->EGFR inhibit Inhibitor->HER2 inhibit Inhibitor->VEGFR2 inhibit Inhibitor->CDK2 inhibit

References

Application Notes: Heck Coupling Reactions with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds, including potent kinase inhibitors and antiviral agents[1][2][3]. The strategic functionalization of this core structure is critical for exploring structure-activity relationships (SAR) and developing novel therapeutics[1]. The palladium-catalyzed Mizoroki-Heck reaction is a powerful and versatile tool for forming carbon-carbon bonds, specifically by coupling aryl halides with alkenes[4][5]. This document provides detailed protocols and application notes for the Heck coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for synthesizing C5-alkenyl derivatives, which serve as precursors for various drug candidates.

Reaction Principle and Scheme

The Mizoroki-Heck reaction facilitates the vinylation of aryl halides. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene, and finally, a β-hydride elimination to release the product and regenerate the catalyst[4]. The reaction generally exhibits high trans selectivity[4].

G cluster_product Product This compound This compound Product 5-Vinyl-7H-pyrrolo[2,3-d]pyrimidine This compound->Product Pd Catalyst, Base Solvent, Heat Alkene Alkene (R-CH=CH2)

Caption: General scheme of the Heck coupling reaction.

Quantitative Data Summary

The efficiency of the Heck coupling reaction is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for the coupling of a protected 6-iodo-7-deazapurine with methyl acrylate, which serves as a model for the 5-iodo isomer[1].

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
N-protected 6-Iodo-7-deazapurineMethyl AcrylatePd(OAc)₂ (10%)PPh₃ (20%)NaHCO₃ (2.0)DMF1252~85-95[1]
5-Iodo-2'-deoxyuridineMethyl AcrylatePd(OAc)₂/TPPTS-NaOAcH₂O/ACN80-80[6]
8-Iodoflavone4-MethoxystyrenePdCl₂ (6%)-K₂CO₃ (1.5)NMP100-90[7]

Detailed Experimental Protocols

This section provides a generalized protocol for the Heck coupling of this compound with an activated alkene, such as methyl acrylate. Note: Protection of the N7-position may be required for certain substrates to improve solubility and prevent side reactions.

Materials
  • This compound (or N7-protected derivative) (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Celite

Equipment
  • Sealed reaction tube or round-bottom flask with condenser

  • Magnetic stirrer and hot plate

  • Schlenk line or inert gas manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

G start Start prep 1. Reagent Preparation (Weigh reactants, catalyst, base) start->prep setup 2. Reaction Setup (Combine solids in sealed tube) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvent 4. Solvent Addition (Add anhydrous DMF) inert->solvent reaction 5. Reaction (Heat at 125°C for 2h) solvent->reaction workup 6. Work-up (Cool, dilute with H2O, extract with EtOAc) reaction->workup purify 7. Purification (Wash, dry, concentrate, column chromatography) workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Heck reaction.

Procedure
  • Reaction Setup: To a flame-dried, sealable reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (0.2 mmol), and sodium bicarbonate (2.0 mmol)[1].

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes[8].

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL) followed by the alkene (1.5 mmol) via syringe[1][9].

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 125 °C. Stir the mixture vigorously for 2 hours or until the starting material is consumed (monitor by TLC)[1].

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[8].

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 5-vinyl-7H-pyrrolo[2,3-d]pyrimidine product.

Applications in Drug Discovery

The 7-deazapurine scaffold is a core component of numerous kinase inhibitors[1]. C5-substituted pyrrolo[2,3-d]pyrimidines, synthesized via methods like the Heck coupling, are key intermediates in the development of inhibitors for targets such as Focal Adhesion Kinase (FAK) and Colony-Stimulating Factor 1 Receptor (CSF1R)[3][10]. These kinases are often implicated in cancer cell proliferation, migration, and survival. The ability to introduce diverse vinyl groups at the C5-position allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for the target kinase.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FAK, CSF1R) GF->Receptor Kinase Downstream Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation, Survival, Migration TF->Proliferation Inhibitor 5-Substituted Pyrrolo[2,3-d]pyrimidine (Drug Candidate) Inhibitor->Receptor Inhibition

Caption: Inhibition of a kinase signaling pathway by a drug candidate.

References

Protecting Group Strategies for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups on the pyrrole nitrogen of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules. The selection of an appropriate protecting group is critical for achieving desired chemical transformations on other parts of the molecule while preventing unwanted side reactions at the N7 position.

Introduction to Protecting Group Strategies

The pyrrole nitrogen of this compound is nucleophilic and can interfere with various synthetic manipulations. Protection of this nitrogen is often a necessary step in multi-step syntheses. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. This guide focuses on three commonly employed protecting groups: (2-(Trimethylsilyl)ethoxy)methyl (SEM), Triisopropylsilyl (TIPS), and tert-Butoxycarbonyl (Boc).

Comparative Summary of Protecting Groups

Protecting GroupKey FeaturesProtection ConditionsDeprotection ConditionsStability
SEM Robust, stable to a wide range of conditions.Strong base (e.g., NaH), SEM-Cl in an aprotic solvent.Fluoride sources (e.g., TBAF) or strong acid (e.g., TFA).Stable to many nucleophiles, bases, and some acidic conditions.
TIPS Bulky silyl group, offers high stability.Strong base (e.g., NaH), TIPS-Cl in an aprotic solvent.Fluoride sources (e.g., TBAF) or acidic conditions.Stable to a wide range of non-fluoride reagents.
Boc Acid-labile, widely used in organic synthesis.Base (e.g., DMAP), Boc-anhydride in an aprotic solvent.Strong acids (e.g., TFA, HCl).Stable to basic and nucleophilic conditions, and hydrogenolysis.

Experimental Protocols

SEM Protection of this compound

This protocol describes the protection of the pyrrole nitrogen with a (2-(Trimethylsilyl)ethoxy)methyl (SEM) group.

Reaction Scheme:

SEM_Protection substrate This compound reagents NaH, SEM-Cl DMF, 0 °C to rt substrate->reagents product 7-((2-(Trimethylsilyl)ethoxy)methyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Figure 1: SEM protection of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 85-95%

TIPS Protection of this compound

This protocol details the protection of the pyrrole nitrogen with a Triisopropylsilyl (TIPS) group.

Reaction Scheme:

TIPS_Protection substrate This compound reagents NaH, TIPS-Cl THF, 0 °C to rt substrate->reagents product 7-(Triisopropylsilyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Figure 2: TIPS protection of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add TIPS-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Yield: 80-90%

Boc Protection of this compound

This protocol describes the protection of the pyrrole nitrogen with a tert-Butoxycarbonyl (Boc) group.

Reaction Scheme:

Boc_Protection substrate This compound reagents Boc₂O, DMAP THF, rt substrate->reagents product tert-Butyl this compound-7-carboxylate reagents->product

Figure 3: Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • Add DMAP (0.1 equivalents) and Boc₂O (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Yield: 70-85%

Deprotection Protocols

Deprotection of 7-SEM-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the removal of the SEM group using Tetrabutylammonium fluoride (TBAF).

Reaction Scheme:

SEM_Deprotection substrate 7-((2-(Trimethylsilyl)ethoxy)methyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reagents TBAF THF, rt substrate->reagents product This compound reagents->product

Figure 4: Deprotection of SEM-protected this compound.

Materials:

  • 7-((2-(Trimethylsilyl)ethoxy)methyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the SEM-protected compound (1.0 equivalent) in anhydrous THF.

  • Add TBAF solution (2.0 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Expected Yield: 80-95%

Deprotection of 7-TIPS-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the removal of the TIPS group using TBAF.

Reaction Scheme:

TIPS_Deprotection substrate 7-(Triisopropylsilyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reagents TBAF THF, rt substrate->reagents product This compound reagents->product

Figure 5: Deprotection of TIPS-protected this compound.

Materials:

  • 7-(Triisopropylsilyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the TIPS-protected compound (1.0 equivalent) in anhydrous THF.

  • Add TBAF solution (1.5 equivalents) at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Yield: 90-98%

Deprotection of 7-Boc-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the acidic removal of the Boc group.

Reaction Scheme:

Boc_Deprotection substrate tert-Butyl this compound-7-carboxylate reagents TFA or HCl DCM or Dioxane, rt substrate->reagents product This compound reagents->product

Figure 6: Deprotection of Boc-protected this compound.

Materials:

  • tert-Butyl this compound-7-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure (using TFA):

  • Dissolve the Boc-protected compound (1.0 equivalent) in DCM.

  • Add TFA (10-20 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Procedure (using HCl):

  • Dissolve the Boc-protected compound (1.0 equivalent) in dioxane.

  • Add 4M HCl in dioxane (10 equivalents) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and azeotrope with toluene to remove excess HCl.

  • The resulting hydrochloride salt can be used directly or neutralized with a base.

Expected Yield: >90%

Logical Workflow for Protecting Group Strategy

workflow Start Start with This compound ChoosePG Choose Protecting Group Start->ChoosePG SEM SEM ChoosePG->SEM Robustness needed TIPS TIPS ChoosePG->TIPS High stability needed Boc Boc ChoosePG->Boc Acid-lability desired Protect N-Protection Protocol SEM->Protect TIPS->Protect Boc->Protect Reaction Perform Desired Synthetic Transformations Protect->Reaction Deprotect Deprotection Protocol Reaction->Deprotect SEM_dep TBAF or TFA Deprotect->SEM_dep If SEM TIPS_dep TBAF or Acid Deprotect->TIPS_dep If TIPS Boc_dep TFA or HCl Deprotect->Boc_dep If Boc FinalProduct Final Product SEM_dep->FinalProduct TIPS_dep->FinalProduct Boc_dep->FinalProduct

Figure 7: Decision workflow for selecting and using a protecting group.

Conclusion

The choice of a protecting group for the N7 position of this compound is a critical decision in a synthetic campaign. The SEM group offers broad stability, the TIPS group provides robust protection removable with fluoride, and the Boc group allows for easy removal under acidic conditions. The detailed protocols provided herein should serve as a valuable resource for researchers in the efficient and strategic synthesis of complex molecules derived from this important heterocyclic core.

Application Notes and Protocols for the Functionalization of the C4 Position of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the C4 position of the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold, a key intermediate in the synthesis of various therapeutic agents. The primary route for functionalization at the C4 position involves the use of a 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate, upon which various substitution and cross-coupling reactions can be performed.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This core is present in a multitude of biologically active compounds, including kinase inhibitors, antiviral agents, and anti-cancer therapeutics. The ability to selectively functionalize the C4 position of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

The presence of a halogen, typically chlorine, at the C4 position renders it susceptible to nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions. The 5-iodo substituent can be either pre-installed on the starting material or introduced at a later synthetic stage, offering a versatile platform for dual functionalization.

C4 Functionalization Strategies

The primary strategies for the functionalization of the C4 position of the this compound core, proceeding through a 4-chloro intermediate, include:

  • Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of the C4-chloro substituent with various nucleophiles.

  • Suzuki-Miyaura Coupling : Formation of a carbon-carbon bond with boronic acids or their esters.

  • Sonogashira Coupling : Formation of a carbon-carbon bond with terminal alkynes.

  • Buchwald-Hartwig Amination : Formation of a carbon-nitrogen bond with a wide range of amines.

Below are detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of C4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidines via nucleophilic aromatic substitution.

Reaction Scheme:

G start 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product 4-Amino(R)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine start->product R-NH2, Base, Solvent, Heat amine R-NH2

General SNAr Reaction

Materials:

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Amine (aliphatic or aromatic)

  • Base (e.g., K₂CO₃, DIPEA, or HCl for aqueous conditions)

  • Solvent (e.g., DMF, 2-Propanol, or Water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure (General):

  • To a round-bottom flask, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the appropriate solvent (e.g., DMF, 2-propanol) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using an organic solvent, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative.

Procedure (Aqueous HCl-promoted for anilines):

  • In a flask, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the aniline (1.1 equiv) in water.

  • Add concentrated HCl (0.1 equiv) and heat the mixture to 90 °C.

  • Stir vigorously for 1-4 hours. The product may precipitate upon formation.

  • Cool the mixture and collect the solid by filtration. Wash with water and dry to obtain the product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for SNAr Reactions:

EntryAmineBase/PromoterSolventTemp (°C)Time (h)Yield (%)
1AnilineHCl (0.1 equiv)Water90194
24-MethoxyanilineHCl (0.1 equiv)Water90191
33-ChloroanilineHCl (0.1 equiv)Water90480
4BenzylamineNoneWater904>95
5MorpholineK₂CO₃DMF10012~85 (typical)
Protocol 2: Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the C4 position using a boronic acid.

Reaction Scheme:

G start 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product 4-Aryl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine start->product Pd Catalyst, Base, Solvent, Heat boronic Ar-B(OH)2

General Suzuki-Miyaura Coupling Workflow

Materials:

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems):

EntryAryl Boronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10085-95
24-Tolylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/H₂O11080-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF9075-85
Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of C4-alkynyl derivatives.

Reaction Scheme:

G start 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product 4-Alkynyl(R)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine start->product Pd Catalyst, Cu(I) co-catalyst, Base, Solvent alkyne R-C≡CH

General Sonogashira Coupling Workflow

Materials:

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, DIPEA)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.1 equiv.).

  • Add the anhydrous solvent (e.g., THF or DMF) followed by the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling (General Conditions):

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NDMF25-5070-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPEATHF2575-95
31-HexynePdCl₂(PPh₃)₂ (3)5Et₃NTHF4065-85
Protocol 4: Buchwald-Hartwig Amination

This protocol is for the palladium-catalyzed C-N bond formation at the C4 position.

Reaction Scheme:

G start 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product 4-Amino(NR1R2)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine start->product Pd Catalyst, Ligand, Base, Solvent, Heat amine R1R2NH

General Buchwald-Hartwig Amination Workflow

Materials:

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (0.01-0.05 equiv.), the phosphine ligand (0.012-0.06 equiv.), and the base (1.2-2.0 equiv.) to a Schlenk tube.

  • Add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems):

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10080-95
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11075-90
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene10070-85

Concluding Remarks

The functionalization of the C4 position of the this compound scaffold is a versatile and powerful strategy in medicinal chemistry. The protocols outlined above provide a solid foundation for the synthesis of a diverse range of derivatives. Researchers should note that the reactivity of the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine may be influenced by the electronic and steric nature of the coupling partners, and optimization of the reaction conditions for each specific substrate is often necessary to achieve optimal yields. The 5-iodo group generally remains intact under these conditions, allowing for subsequent functionalization at this position.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

The most frequently employed purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is also commonly used for purity assessment and, in some cases, for purification on a smaller scale.[5]

Q2: How do I select an appropriate solvent system for column chromatography?

The ideal solvent system is typically determined by Thin-Layer Chromatography (TLC). A good solvent system will show a clear separation between your desired compound and impurities, with the product having an Rf value of approximately 0.3-0.4.[6] Start with a low-polarity eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

Q3: My compound has poor solubility in the chromatography eluent. How should I load it onto the column?

For compounds with poor solubility in the chosen eluent, a technique called "dry loading" is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add silica gel to the solution, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of the column.[6][7]

Q4: Are this compound derivatives stable on silica gel?

While many pyrrolo[2,3-d]pyrimidine derivatives are stable on silica, some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8] It is crucial to check the stability of your compound by performing a 2D TLC test before attempting a large-scale column purification.[7][8] If instability is observed, consider using deactivated silica, alumina, or an alternative purification method.[8]

Q5: What is the best way to remove high-boiling point solvents like DMF or DMSO after a reaction?

Before purification, it is essential to remove high-boiling point solvents. A common method involves diluting the reaction mixture with a solvent like ethyl acetate and washing it multiple times with brine (saturated NaCl solution).[1] For stubborn traces, high-vacuum drying or lyophilization may be necessary.

Q6: Can recrystallization be an effective purification method for these compounds?

Yes, recrystallization can be a very effective method, especially for obtaining highly pure crystalline material.[9][10] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.[10] Some derivatives have been successfully recrystallized from ethanol.[4] For compounds that are only soluble in solvents like DMF or DMSO, diffusion crystallization using a miscible antisolvent can be a successful strategy.[11]

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification process.

Column Chromatography Issues

Problem: My compound is not moving from the origin of the column.

  • Probable Cause: The eluent is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of your solvent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 7:3 or 1:1. For very polar compounds, a solvent system containing methanol, such as 10% methanol in dichloromethane, may be required.[1]

Problem: All components of my mixture are eluting together at the solvent front.

  • Probable Cause: The eluent is too polar, or the sample was overloaded.

  • Solution:

    • Start again with a much less polar solvent system. Confirm the appropriate polarity with careful TLC analysis first.[6]

    • Ensure you are not overloading the column. A general rule is to use a silica-to-crude product ratio of at least 50:1 by weight.[6]

Problem: The compound is streaking or "tailing" down the column.

  • Probable Cause: The compound may be slightly too soluble in the eluent, leading to a continuous elution rather than a tight band. It can also be caused by acidic compounds on silica.

  • Solution:

    • Try a different solvent system that provides better separation on TLC.[8]

    • If the compound is basic (e.g., contains an amine), it may be interacting strongly with the acidic silica. Pre-treating the silica with a base like triethylamine (TEA) or adding a small amount (0.1-1%) of TEA or ammonia to the eluent can resolve this issue.[6]

Problem: I suspect my compound is decomposing on the silica gel.

  • Probable Cause: The compound is unstable to the acidic nature of silica gel.

  • Solution:

    • Confirm instability using a 2D TLC.[8]

    • Switch to a less acidic stationary phase like deactivated (neutral) silica or alumina.[8]

    • Work quickly and keep the column cold if the compound is thermally sensitive.

    • Consider alternative purification methods such as recrystallization or preparative HPLC.

Recrystallization Issues

Problem: No crystals form after the solution has cooled.

  • Probable Cause: The solution is not supersaturated. This could be because too much solvent was used, or the compound is very soluble even at low temperatures.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.[10]

    • Add a "seed crystal" of the pure compound to the solution.[10]

    • Slowly evaporate some of the solvent to increase the concentration.

    • Cool the solution in an ice bath or refrigerator for a longer period.[12]

Problem: My compound "oils out" instead of forming crystals.

  • Probable Cause: The solution is too concentrated, or the cooling process is too rapid. Impurities can also sometimes prevent crystallization.

  • Solution:

    • Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.

    • Allow the solution to cool much more slowly (e.g., by insulating the flask).

    • Try a different recrystallization solvent system.[13]

Data Presentation

Table 1: Example Column Chromatography Solvent Systems for Pyrrolo[2,3-d]pyrimidine Derivatives

Derivative TypeEluent SystemReference
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine10% Methanol / Dichloromethane[1]
7-Benzyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine80% Ethyl Acetate / Hexane[1]
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine4:1 Hexanes / Ethyl Acetate[14]
Halogenated pyrrolo[3,2-d]pyrimidines9:1 then 3:1 Hexanes / Ethyl Acetate[2]
Tricyclic Pyrrolo[2,3-d]pyrimidinesDichloromethane with increasing aqueous ammonia[3]

Table 2: Common Recrystallization Solvent Systems

Solvent / SystemCommentsReference
Ethanol (EtOH)A general and widely used solvent for polar compounds.[4][13]
n-Hexane / AcetoneGood for compounds of intermediate polarity.[13]
n-Hexane / Ethyl Acetate (EtOAc)Another common mixture for compounds of intermediate polarity.[13]
WaterCan be effective for polar compounds that are insoluble in organics.[13]
DMF or DMSO / Antisolvent (e.g., DCM, Dioxane)For compounds only soluble in high-boiling polar solvents, using a miscible antisolvent via diffusion can yield crystals.[11]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography (Dry Loading)
  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for a product Rf of ~0.3.

  • Sample Preparation (Dry Loading): a. Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., DCM, MeOH). b. Add silica gel (approx. 10-20 times the mass of the crude sample) to the solution.[7] c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Column Packing: a. Pack a glass column with a slurry of silica gel in the initial, least polar eluent. b. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. c. Add a thin layer (0.5 cm) of sand on top of the silica bed.[7]

  • Loading and Elution: a. Carefully add the silica-adsorbed sample powder onto the sand layer. b. Add another thin layer of sand on top of the sample. c. Gently add the eluent, taking care not to disturb the packed layers. d. Begin eluting the column under positive pressure, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound has low solubility at room temperature but high solubility at the solvent's boiling point.[10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid is completely dissolved.[12]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.[12]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[12] The purity can be checked by melting point analysis or HPLC.[10]

Visualizations

troubleshooting_workflow start_node Start: Column Purification Issue d1 What is the issue? start_node->d1 Identify Problem decision_node decision_node process_node process_node end_node Problem Solved fail_node Consider Alternative Method (e.g., Recrystallization, Prep-HPLC) d2 Compound moving? d1->d2 Compound Mobility p3 Add Modifier to Eluent (e.g., 0.1% TEA for basic compounds) or Change Solvent System d1->p3 Streaking/ Tailing p5 Perform 2D TLC to Confirm Instability d1->p5 Suspected Decomposition p1 Increase Eluent Polarity d2->p1 No (Stuck at origin) p2 Decrease Eluent Polarity d2->p2 Yes (Too fast/ no separation) p3->end_node d3 Is it unstable? p5->d3 p1->end_node p2->end_node d3->end_node No p6 Switch to Neutral Stationary Phase (Alumina or Deactivated Silica) d3->p6 Yes p6->fail_node

Caption: Troubleshooting workflow for column chromatography.

purification_decision_tree start_node Start: Crude Product d1 Is the crude product a solid? start_node->d1 decision_node decision_node method_node method_node check_node check_node d2 Find a suitable recrystallization solvent? d1->d2 Yes c1 Perform TLC Analysis d1->c1 No (Oil/Gum) d2->c1 No m1 Use Recrystallization d2->m1 Yes d3 Good separation by TLC? c1->d3 c2 Check Stability on Silica (2D TLC) d3->c2 Yes m3 Consider Preparative HPLC or Derivatization d3->m3 No d4 Is it stable? c2->d4 d4->m3 No m2 Use Column Chromatography d4->m2 Yes

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most widely reported method for the synthesis of this compound is the electrophilic iodination of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine), using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in a suitable organic solvent such as N,N-dimethylformamide (DMF) or chloroform.

Q2: What are the primary safety precautions to consider during this synthesis?

A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. N-iodosuccinimide is a source of electrophilic iodine and should be handled with care. The reaction should be performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of dichloromethane and methanol, can be used to separate the starting material, product, and any potential byproducts. Staining with a UV lamp will show the disappearance of the starting material and the appearance of the product spot.

Q4: What is the purpose of a sodium thiosulfate wash during the workup?

A4: A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a crucial step in the workup procedure.[1] Its purpose is to quench any unreacted N-iodosuccinimide and to remove residual iodine (I₂), which often imparts a brown or yellow color to the reaction mixture and the crude product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Degraded N-Iodosuccinimide (NIS): NIS is light-sensitive and can decompose over time, leading to reduced reactivity. Decomposed NIS may appear yellow or brown.1. Use fresh, high-purity NIS. Store NIS in a dark, cool, and dry place.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.2. Monitor the reaction closely by TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
3. Moisture in the Reaction: The presence of water can hydrolyze NIS and affect the reaction efficiency.3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of Multiple Products (Side Reactions) 1. Over-iodination (Di-iodination): Use of excess NIS or prolonged reaction times can lead to the formation of di-iodinated byproducts. The pyrrolo[2,3-d]pyrimidine ring has multiple positions susceptible to electrophilic attack, and electron-donating groups on the ring can promote di-halogenation.1. Carefully control the stoichiometry of NIS (typically 1.05-1.2 equivalents). Add the NIS portionwise to the solution of the starting material. Monitor the reaction by TLC to avoid the accumulation of byproducts.
2. Formation of Other Regioisomers: While iodination is generally regioselective for the 5-position, minor amounts of other iodo-isomers may form under certain conditions.2. The regioselectivity of the iodination of 7-deazapurines is generally high for the C5 position. However, careful control of reaction temperature and slow addition of the iodinating agent can help minimize the formation of other isomers.
Colored Impurities in the Final Product 1. Residual Iodine: A persistent yellow or brown color in the purified product often indicates the presence of trace amounts of iodine.1. Ensure a thorough wash with saturated aqueous sodium thiosulfate solution during the workup. If the color persists after initial purification, consider recrystallization or a second column chromatography purification.
2. Decomposition of the Product: this compound may be sensitive to prolonged exposure to light or harsh acidic/basic conditions, leading to colored degradation products.2. Protect the product from light during and after purification. Avoid unnecessarily harsh conditions during workup and purification.
Difficulty in Product Purification 1. Co-elution of Byproducts: Side products such as succinimide (from NIS) or di-iodinated species may have similar polarities to the desired product, making separation by column chromatography challenging.1. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. Washing the organic layer with water during the workup can help remove the water-soluble succinimide byproduct.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on commonly reported methods. Researchers should adapt it based on their specific starting materials and laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 equivalents) portionwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol as the eluent. The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome start Synthesis of this compound problem Problem Encountered start->problem low_yield Low/No Yield problem->low_yield e.g., Low Yield side_products Side Products Formed problem->side_products e.g., Multiple Spots on TLC impurities Colored Impurities problem->impurities e.g., Colored Product purification_issue Purification Difficulty problem->purification_issue e.g., Difficult Separation check_nis Check NIS Quality & Stoichiometry low_yield->check_nis optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions side_products->optimize_conditions control_stoichiometry Control NIS Stoichiometry side_products->control_stoichiometry thiosulfate_wash Thorough Thiosulfate Wash impurities->thiosulfate_wash protect_from_light Protect from Light impurities->protect_from_light optimize_purification Optimize Chromatography/Recrystallization purification_issue->optimize_purification outcome Successful Synthesis check_nis->outcome optimize_conditions->outcome control_stoichiometry->outcome thiosulfate_wash->outcome protect_from_light->outcome optimize_purification->outcome

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Deiodination of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deiodination of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deiodination of this compound?

A1: The most prevalent method for the deiodination of aryl iodides, including heteroaromatic systems like this compound, is catalytic hydrogenation. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. Common hydrogen sources include hydrogen gas (H₂), or transfer hydrogenation reagents like ammonium formate, formic acid, or triethylsilane.[1] Another potential method involves the use of Raney Nickel, although this may require harsher conditions.[2]

Q2: How can I monitor the progress of the deiodination reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (this compound) and, if available, an authentic sample of the product (7H-pyrrolo[2,3-d]pyrimidine). A successful reaction will show the disappearance of the starting material spot and the appearance of the product spot. Further analysis by techniques like LC-MS or GC-MS can confirm the conversion and identify any major byproducts.

Q3: What are the expected physical properties and spectral data for the product, 7H-pyrrolo[2,3-d]pyrimidine?

A3: 7H-pyrrolo[2,3-d]pyrimidine is typically an off-white solid. The following are some key characterization data:

  • Molecular Formula: C₆H₅N₃[3]

  • Molecular Weight: 119.12 g/mol [3]

  • ¹H NMR: The proton on the pyrrole ring typically appears as a singlet in the aromatic region of the spectrum.[4]

Q4: Is this compound stable?

A4: Aryl iodides, particularly those on electron-rich aromatic systems, can be sensitive to light and heat, potentially leading to gradual decomposition and the release of elemental iodine. It is advisable to store this compound in a cool, dark place and to use it relatively fresh for best results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The Pd/C catalyst may be old or deactivated.Use fresh, high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
Poor Hydrogen Source Activity: The transfer hydrogenation reagent (e.g., ammonium formate) may be of poor quality or decomposed.Use a fresh bottle of the hydrogen source. For gaseous hydrogen, ensure the system is properly purged and pressurized.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.Select a solvent in which the this compound has good solubility (e.g., methanol, ethanol, or a mixture including THF). Gentle heating may improve solubility, but monitor for potential decomposition.
Reaction Temperature Too Low: The reaction may be kinetically slow at room temperature.Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Continue to monitor the reaction by TLC until the starting material is no longer visible.
Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst.Purify the starting material if its purity is questionable. Use high-purity, dry solvents.
Formation of Byproducts Over-reduction: Under harsh conditions (high pressure of H₂ or high temperature), the pyrimidine or pyrrole ring may be partially or fully reduced.Use milder conditions. Transfer hydrogenation is often milder than direct hydrogenation with H₂ gas. Monitor the reaction closely and stop it once the starting material is consumed.
Side reactions with functional groups: If the 7H-pyrrolo[2,3-d]pyrimidine core has other reducible functional groups, they may also react.Catalytic hydrogenation with Pd/C is generally chemoselective for aryl iodide reduction. However, if other sensitive groups are present, consider alternative deiodination methods.
Difficult Purification Product co-elutes with impurities: The product and impurities may have similar polarities.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be an effective purification method.
Product is highly polar: The product may adhere strongly to silica gel.Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and recovery for nitrogen-containing heterocycles.

Experimental Protocols

Catalytic Transfer Hydrogenation for Deiodination of this compound

This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approximately 10-20 mL per gram of starting material).

  • Addition of Hydrogen Source: Add ammonium formate (5.0 eq) to the solution and stir until it is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight of palladium) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 1-4 hours.

  • Workup - Catalyst Removal: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Workup - Extraction: Combine the filtrates and wash with water, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Appearance
This compoundC₆H₄IN₃245.02Yellow to light brown solid
7H-pyrrolo[2,3-d]pyrimidineC₆H₅N₃119.12Off-white solid[3]

Visualizations

Deiodination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound and Ammonium Formate in Methanol B 2. Add 10% Pd/C Catalyst A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Filter through Celite® to Remove Catalyst C->D E 5. Aqueous Workup (Wash with Water and Brine) D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Pure 7H-pyrrolo[2,3-d]pyrimidine G->H

Caption: Experimental workflow for the deiodination of this compound.

Troubleshooting_Logic cluster_solutions_low Troubleshooting: Low Conversion cluster_solutions_incomplete Troubleshooting: Incomplete Reaction Start Deiodination Reaction Check_Conversion Check Conversion by TLC Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion < 10% Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction 10-95% Complete Reaction Complete Check_Conversion->Complete > 95% Sol_Catalyst Use Fresh Catalyst/ Increase Loading Low_Conversion->Sol_Catalyst Sol_Reagent Use Fresh Ammonium Formate Low_Conversion->Sol_Reagent Sol_Solubility Improve Solubility (Change Solvent/Warm) Low_Conversion->Sol_Solubility Sol_Time Increase Reaction Time Incomplete_Reaction->Sol_Time Sol_Purity Purify Starting Material/Solvent Incomplete_Reaction->Sol_Purity

Caption: Troubleshooting logic for the deiodination reaction.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Suzuki coupling with this compound?

A: The success of the reaction hinges on several factors: the choice of palladium catalyst and ligand, the base, the solvent system, and rigorous exclusion of oxygen. The N-H group on the pyrrole ring can sometimes interfere with the catalyst, but many protocols are successful without protection.[1] For challenging substrates, N-7 protection might be considered.[2]

Q2: My reaction is sluggish or shows no product formation. What should I check first?

A: First, verify the quality of your reagents, especially the boronic acid, which can degrade over time.[3][4] Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation. The choice of catalyst, ligand, and base is crucial; a screening of different conditions may be necessary.[5]

Q3: I'm observing significant side products like homo-coupling and protodeboronation. How can these be minimized?

A: Homo-coupling of the boronic acid can be reduced by ensuring the reaction is thoroughly degassed, as oxygen can promote this side reaction.[6] Protodeboronation, the replacement of the boron group with a hydrogen, is often worsened by excessive heat or an unsuitable base.[5] Using fresh, high-purity boronic acid and carefully optimized, milder conditions can help.

Q4: Is it necessary to protect the N-H of the pyrrolo[2,3-d]pyrimidine ring?

A: Not always. While standard protocols for palladium-catalyzed cross-coupling reactions can fail with substrates bearing free N-H groups, specific methods have been developed that work well for unprotected nitrogen-rich heterocycles.[1] However, if you are facing issues like low yield or catalyst inhibition, protecting the nitrogen at the 7-position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) is a common and effective strategy.[2][7][8][9]

Q5: Can microwave irradiation be used to improve the reaction?

A: Yes, microwave-assisted Suzuki couplings can be highly effective. This technique often leads to dramatically shorter reaction times (e.g., 10-15 minutes) and can improve yields, sometimes even with lower catalyst loadings.[5][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The palladium catalyst may have degraded due to exposure to oxygen.Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Use fresh catalyst or a pre-catalyst.
Poor Reagent Quality: The boronic acid may have decomposed or is of low purity.Use a fresh bottle of boronic acid or purify the existing stock. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3]
Inappropriate Reaction Conditions: The chosen combination of ligand, base, or solvent may not be optimal for this specific substrate.Screen different conditions. For electron-rich heterocycles, ligands like dppf or Buchwald ligands can be effective.[3][11] Test various bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9][11][12]
Formation of Side Products Protodeboronation: The boronic acid is being replaced by a proton from the solvent or base.Avoid overly high temperatures.[5] Use a non-protic solvent if possible or minimize the amount of water. Test different bases; sometimes a weaker base can mitigate this issue.
Homo-coupling: Two molecules of the boronic acid or aryl halide are coupling together.This is often caused by oxygen in the reaction mixture. Improve your degassing technique.[6] Adding the aryl halide in a slight excess can sometimes help.[5]
Product Isolation Issues Co-elution with Byproducts: The desired product is difficult to separate from starting materials or byproducts like boronic acid homo-coupling dimers.Optimize your chromatography. If the product co-elutes with boronic acid byproducts, try a different solvent system or consider a pre-purification wash to remove boron-containing impurities.
Product Insolubility: The coupled product may be poorly soluble in the reaction mixture or extraction solvents.Choose a higher-boiling point solvent like dioxane or DMF to ensure solubility at reaction temperature. For extraction, you may need to use a stronger organic solvent.

Data Presentation: Optimized Reaction Conditions

The following tables summarize various successful conditions for the Suzuki coupling of 5-iodo- or related chloro-pyrrolo[2,3-d]pyrimidines.

Table 1: Catalyst, Base, and Solvent Systems for Coupling of 5-Iodo-pyrrolo[2,3-d]pyrimidine Derivatives

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)TimeYield (%)Notes
Pd(dppf)Cl₂ (10%)-K₂CO₃ (3)EtOH/H₂O (4:1)9010 min64N-7 SEM protected substrate.[8][9]
Pd(PPh₃)₄-K₂CO₃Toluene851-3 h41-95For various 4-chloropyrrolo[2,3-d]pyrimidines.[2]
Pd(PPh₃)₄--DMF100--General mention for 5-iodo derivative.[2]
Pd(OAc)₂PCy₂(2-biphenyl)K₃PO₄1,4-Dioxane--30-80For 4-chloro derivatives.[2]

Table 2: General Conditions for Unprotected Nitrogen-Rich Heterocycles

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Avg. Yield (%)
P1 (1.0-1.5%)-K₃PO₄ (2)Dioxane/H₂O (4:1)605-8Good to Excellent[1]
P2 (2.0-3.5%)-K₃PO₄ (2)Dioxane/H₂O (4:1)10015-20Good to Excellent[1]
(P1 and P2 are specific pre-catalysts mentioned in the source literature for coupling unprotected heterocycles)[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from a procedure used for a related N-7 protected 5-iodo-pyrrolo[2,3-d]pyrimidine derivative.[9]

  • Reagent Preparation: To a round-bottom flask or microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (3 equiv.).

  • Solvent Addition: Add a 4:1 mixture of Ethanol (EtOH) and Water (H₂O). The volume should be sufficient to create a stirrable slurry.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 30-45 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.1 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. For microwave-assisted reactions, heat at 90-120 °C for 10-20 minutes.

  • Work-up: Upon completion, cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract with an organic solvent such as Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired compound.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) solvent 2. Add Solvent (e.g., Dioxane/H2O) reagents->solvent degas 3. Degas Mixture (N2 or Ar sparge) solvent->degas catalyst 4. Add Pd Catalyst (under inert atm.) degas->catalyst heat 5. Heat Reaction (e.g., 90-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Extract Product quench->extract purify 9. Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Reaction Failed (Low or No Yield) reagents Are reagents fresh and pure? start->reagents degas Was degassing thorough? reagents->degas Yes replace_reagents Action: Use fresh boronic acid & catalyst. reagents->replace_reagents No conditions Are conditions (catalyst, base, solvent) optimal? degas->conditions Yes improve_degas Action: Improve degassing (e.g., freeze-pump-thaw). degas->improve_degas No side_products Significant side products observed? conditions->side_products Yes screen_conditions Action: Screen different catalysts, ligands, bases, and solvents. conditions->screen_conditions No end_success Continue Optimization side_products->end_success No, yield is just low tune_temp_base Action: Lower temperature. Change base to reduce protodeboronation. side_products->tune_temp_base Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X red_elim Reductive Elimination ox_add Oxidative Addition pd_r1r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1r2 [R²B(OR)₂(OH)]⁻ transmetal Transmetalation r2_b R²B(OR)₂ r2_b->pd_complex base Base (e.g., K₂CO₃) base->pd_complex pd_r1r2->pd0 product R¹-R² pd_r1r2->product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Iodination of 7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the iodination of 7H-pyrrolo[2,3-d]pyrimidine to synthesize 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the iodination of 7H-pyrrolo[2,3-d]pyrimidine at the C5 position?

A1: The most commonly used and effective reagent for the selective iodination of 7H-pyrrolo[2,3-d]pyrimidine at the C5 position is N-Iodosuccinimide (NIS). It is an electrophilic iodinating agent that is relatively mild and easy to handle.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The primary byproduct of concern is the di-iodinated pyrrolo[2,3-d]pyrimidine. Over-iodination can occur, leading to the formation of products with iodine at multiple positions on the heterocyclic ring. Unreacted starting material, 7H-pyrrolo[2,3-d]pyrimidine, can also be present as an impurity if the reaction does not go to completion.

Q3: How can I monitor the progress of the iodination reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired mono-iodinated product, and any potential di-iodinated byproducts. The spots can be visualized under UV light.

Q4: What is a typical work-up procedure for this reaction?

A4: A common work-up procedure involves quenching the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine and NIS. This is typically followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

Q5: How can the desired this compound be purified from the reaction mixture?

A5: Purification is typically achieved through silica gel column chromatography. The choice of eluent system will depend on the polarity of the components in the crude mixture, but a gradient of ethyl acetate in hexanes is often a good starting point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive NIS.1. Use a fresh bottle of NIS or test the activity of the current batch. NIS can decompose over time.
2. Insufficient reaction time or temperature.2. Monitor the reaction closely by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
3. Poor quality of starting material or solvent.3. Ensure the 7H-pyrrolo[2,3-d]pyrimidine is pure and the solvent (e.g., DMF or THF) is anhydrous.
Formation of Multiple Spots on TLC (Byproducts) 1. Over-iodination leading to di-iodinated products.1. Use a controlled amount of NIS (typically 1.0-1.2 equivalents). Add the NIS portion-wise to the reaction mixture to maintain a low concentration.
2. Reaction temperature is too high.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Difficulty in Purifying the Product 1. Byproducts have similar polarity to the desired product.1. Optimize the column chromatography conditions. Try a different solvent system or use a shallower gradient.
2. Product is unstable on silica gel.2. Consider alternative purification methods such as recrystallization or preparative HPLC if the product is sensitive to silica gel.
Unreacted Starting Material Remains 1. Insufficient amount of NIS.1. Ensure at least one equivalent of NIS is used. A slight excess (e.g., 1.1 equivalents) is often employed.
2. Short reaction time.2. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed.

Experimental Protocols

General Protocol for the Iodination of 7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF or THF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Visualizations

Iodination_Workflow Experimental Workflow for this compound Synthesis start Start: 7H-pyrrolo[2,3-d]pyrimidine dissolve Dissolve in Anhydrous DMF/THF start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis react Stir at Room Temperature add_nis->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Iodination Issues issue Problem Encountered low_yield Low/No Product issue->low_yield byproducts Multiple Byproducts issue->byproducts unreacted_sm Unreacted Starting Material issue->unreacted_sm cause1 Inactive Reagents low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 byproducts->cause2 cause3 Over-reaction byproducts->cause3 unreacted_sm->cause1 cause4 Incomplete Reaction unreacted_sm->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Temp/Time cause2->solution2 solution3 Control Stoichiometry cause3->solution3 solution4 Increase Reaction Time cause4->solution4

Caption: Troubleshooting logic for common issues in the iodination of 7H-pyrrolo[2,3-d]pyrimidine.

Technical Support Center: Large-Scale Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of N-Iodosuccinimide (NIS): NIS is sensitive to light, heat, and moisture.[1] 3. Substrate Reactivity: The electronic nature of the starting pyrrolopyrimidine can affect reactivity. 4. Improper Stoichiometry: Incorrect molar ratio of NIS to the substrate.1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or moderately increasing the temperature if the product is stable. 2. Proper Handling of NIS: Store NIS in a cool, dark, and dry place, preferably under an inert atmosphere.[1][2] Use fresh, high-purity NIS for the reaction. 3. Reaction Optimization: For less reactive substrates, consider the use of an activating agent such as a catalytic amount of trifluoroacetic acid.[3] 4. Stoichiometry Control: Carefully control the molar ratio of NIS to the substrate. A slight excess of NIS (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.
Formation of Impurities 1. Di-iodinated byproduct: Excess NIS or prolonged reaction time can lead to the formation of a di-iodinated product.[4] 2. Residual Iodine: Unreacted iodine or decomposition of NIS can result in a pink or brown color in the crude product.[5] 3. Succinimide byproduct: Succinimide is a major byproduct of reactions using NIS.[6] 4. Unreacted Starting Material: Incomplete reaction.1. Control of Reaction Conditions: Use a controlled amount of NIS and monitor the reaction closely to stop it once the starting material is consumed. Lowering the reaction temperature may improve selectivity.[7] 2. Quenching: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[5] 3. Aqueous Work-up: Succinimide is water-soluble and can be removed by washing the organic layer with water or brine. For large-scale operations, efficient phase separation is crucial.[6] 4. See "Low or No Product Yield" section.
Difficult Purification 1. Co-elution of product and impurities: The polarity of the desired product and impurities might be similar, making chromatographic separation challenging. 2. Product Instability: The product may be unstable to the purification conditions (e.g., heat during distillation or acidic/basic conditions on a chromatography column). 3. Handling of Succinimide at Scale: Large volumes of aqueous waste containing succinimide are generated.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A two-stage crystallization process could also be an effective purification method.[8] 2. Mild Purification Techniques: Consider purification by recrystallization if the product is a solid. If chromatography is necessary, use a neutral stationary phase and perform it quickly at low temperatures.[9] 3. Waste Management: Develop a clear waste management plan for the aqueous stream. Consider methods for the recovery or environmentally sound disposal of succinimide.
Safety Concerns at Large Scale 1. Handling of N-Iodosuccinimide: NIS is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Fine dust dispersed in air may ignite.[10] 2. Thermal Runaway: The iodination reaction can be exothermic. 3. Solvent Handling: Large volumes of flammable organic solvents are used.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large quantities, a dust mask or respirator is recommended.[11] Ensure good ventilation and have emergency eyewash stations and safety showers readily available.[2] 2. Temperature Control: Use a reactor with efficient cooling and add reagents portion-wise to control the reaction temperature.[9] 3. Safe Solvent Practices: Use solvents in a well-ventilated area, away from ignition sources. Follow all safety guidelines for handling and storing flammable liquids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the iodination of 7H-pyrrolo[2,3-d]pyrimidine with NIS?

A1: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for this reaction. The choice of solvent can influence the reaction rate and selectivity.

Q2: How can I effectively remove the succinimide byproduct from my reaction mixture at a large scale?

A2: Succinimide is soluble in water. An effective method for its removal is to perform an aqueous workup. This involves diluting the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or DCM) and then washing the organic layer multiple times with water or brine.[6] For large-scale production, ensuring efficient mixing and separation of the aqueous and organic phases is critical.

Q3: My crude product has a persistent pink or brown color. What is the cause and how can I remove it?

A3: The color is likely due to the presence of residual molecular iodine (I₂), which can result from unreacted NIS or its decomposition.[5] To remove the color, wash the organic solution of your crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the workup. The thiosulfate reduces the colored iodine to colorless iodide ions, which are then extracted into the aqueous phase.[5]

Q4: What are the key safety precautions to take when handling N-Iodosuccinimide (NIS) in a large-scale setting?

A4: When handling large quantities of NIS, it is crucial to:

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including respiratory protection, to avoid inhalation of the powder.[2]

  • Avoid contact with skin and eyes.[2]

  • Store NIS in a cool, dry, and dark place, away from heat, sparks, and incompatible materials like strong bases and oxidizing agents.[2]

  • Be aware of its potential for thermal decomposition, which can release hazardous gases like hydrogen iodide and nitrogen oxides.[1][2]

  • Ground equipment to prevent static discharge, as fine dust can be ignitable.[10]

Q5: Is it possible to have a di-iodinated product as a side reaction? How can I minimize its formation?

A5: Yes, the formation of a di-iodinated byproduct is a potential side reaction, especially with an excess of NIS or prolonged reaction times. To minimize its formation, you should:

  • Carefully control the stoichiometry, using only a slight excess of NIS (e.g., 1.1-1.2 equivalents).

  • Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.

  • Consider running the reaction at a lower temperature to improve selectivity for the mono-iodinated product.[7]

Experimental Protocols

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol is adapted from a literature procedure with a reported yield of 90%.[12]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in chloroform.

  • Reagent Addition: Add N-Iodosuccinimide (1.2 eq) to the solution.

  • Reaction: Heat the mixture at reflux for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Iodinating Agents for Pyrrolo[2,3-d]pyrimidines

Iodinating AgentCatalyst/Solvent SystemYield of Iodinated ProductReference
N-Iodosuccinimide (NIS)Chloroform90%[12]
Iodine (I₂)DMSOModerate to good yields[13]
Iodine Monochloride (ICl)Not specified for this substrate-[14]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 7H-pyrrolo[2,3-d]pyrimidine in Chloroform Start->Dissolve Add_NIS Add N-Iodosuccinimide (NIS) Dissolve->Add_NIS Heat Heat to Reflux Add_NIS->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Remove Solvent in vacuo Cool->Concentrate Quench Optional: Quench with aq. Na2S2O3 Concentrate->Quench Wash Wash with Water/Brine Concentrate->Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Filter Filter Dry->Filter Concentrate_Final Concentrate to obtain Crude Product Filter->Concentrate_Final Chromatography Silica Gel Column Chromatography Concentrate_Final->Chromatography Isolate Isolate Pure Product Chromatography->Isolate End End Isolate->End

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Was the reaction monitored to completion? Start->Check_Reaction Check_Reagents Are the starting material and NIS pure and dry? Check_Reaction->Check_Reagents Yes Extend_Time Increase reaction time. Check_Reaction->Extend_Time No Check_Conditions Were the reaction temperature and time appropriate? Check_Reagents->Check_Conditions Yes Purify_Reagents Use fresh/purified starting material and NIS. Check_Reagents->Purify_Reagents No Optimize_Conditions Consider increasing temperature/time or adding a catalyst. Check_Conditions->Optimize_Conditions No End_Fail Further Optimization Needed Check_Conditions->End_Fail Yes End_Success Yield Improved Optimize_Conditions->End_Success Purify_Reagents->End_Success Extend_Time->End_Success

Caption: A decision-making workflow for troubleshooting low product yield in the synthesis of this compound.

References

stability of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific forced degradation data for this compound is not extensively available in public literature, the following guidance is based on established principles of organic chemistry, forced degradation studies of related heterocyclic compounds, and regulatory guidelines.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: Based on the structure, the pyrrolo[2,3-d]pyrimidine core is generally stable to mild acidic conditions. However, under strong acidic conditions and elevated temperatures, degradation may occur. The pyrimidine ring is susceptible to protonation, which could potentially lead to ring-opening or other rearrangements, although this is less common for the fused ring system compared to monocyclic pyrimidines. Hydrolysis of any functional groups on the ring would also be a consideration. For instance, if starting from the common precursor, 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, acidic hydrolysis could lead to the corresponding 4-hydroxy derivative.

Q2: What is the expected stability of this compound under basic conditions?

A2: Pyrrolo[2,3-d]pyrimidines can be susceptible to degradation under basic conditions, particularly at elevated temperatures. Potential degradation pathways could include hydrolysis of functional groups or, in some cases, ring-opening of the pyrimidine ring. The iodo-substituent may also be susceptible to nucleophilic displacement or deiodination under certain basic conditions, especially in the presence of reducing agents.

Q3: What are the likely degradation products of this compound in acidic or basic media?

A3: While specific degradation products have not been reported, potential products can be hypothesized. Under acidic conditions, hydrolysis could lead to the replacement of iodo or other functional groups with a hydroxyl group. Under basic conditions, de-iodination to form 7H-pyrrolo[2,3-d]pyrimidine is a possibility. Ring-opening products are also a potential outcome under harsh acidic or basic conditions.

Q4: How can I monitor the stability of this compound during my experiment?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[6][7] This method should be able to separate the parent compound from any potential degradation products. Developing such a method often involves performing forced degradation studies to generate these products and ensure the method's specificity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation observed under mild acidic/basic conditions. The compound may be less stable than anticipated. The presence of catalytic impurities.Reduce the concentration of the acid/base. Lower the reaction temperature. Use purified solvents and reagents.
No degradation is observed even under harsh conditions. The compound is highly stable. The analytical method is not sensitive enough to detect low levels of degradation.Increase the temperature and/or concentration of the stressor. Ensure your analytical method has sufficient sensitivity and resolution to detect potential degradants.
Multiple unknown peaks appear in the chromatogram. Complex degradation pathways are occurring. The sample is contaminated.Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks to help elucidate their structures. Analyze a control sample (without the active compound) to check for impurities from the matrix.
Poor solubility of the compound in the acidic or basic medium. The compound may precipitate out of solution, leading to inaccurate stability assessment.Use a co-solvent that is stable under the test conditions. Ensure the concentration of the compound is below its solubility limit in the chosen medium.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical capabilities.

Acidic Hydrolysis:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Incubate the vials at room temperature and at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis:

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stress agents.

  • Neutralize the samples with an appropriate amount of acid (e.g., 0.1 M HCl or 1 M HCl) before HPLC analysis.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNumber of Degradants
0.1 M HCl, RT2499.899.50.31
1 M HCl, RT2499.898.21.62
0.1 M HCl, 60°C2499.895.14.73
1 M HCl, 60°C2499.885.414.4>3

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNumber of Degradants
0.1 M NaOH, RT2499.899.00.81
1 M NaOH, RT2499.897.52.32
0.1 M NaOH, 60°C2499.892.37.53
1 M NaOH, 60°C2499.878.920.9>3

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1M HCl, 1M HCl) A->B Expose to C Basic Hydrolysis (e.g., 0.1M NaOH, 1M NaOH) A->C Expose to D Incubate at RT and 60°C B->D C->D E Sample at Time Points D->E Collect F Neutralize and Dilute E->F G HPLC Analysis F->G H Data Interpretation and Degradant Identification G->H

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Flowchart Start Unexpected Result in Stability Study Q1 Is degradation unexpectedly high? Start->Q1 A1 Reduce stressor concentration or temperature. Q1->A1 Yes Q2 Is there no degradation? Q1->Q2 No End Refined Experiment A1->End A2 Increase stressor concentration or temperature. Verify analytical method sensitivity. Q2->A2 Yes Q3 Are there multiple unexpected peaks? Q2->Q3 No A2->End A3 Use LC-MS for identification. Analyze a blank sample. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting logic for stability experiments.

References

Technical Support Center: Workup Procedures for Reactions Involving 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. The following information is designed to address specific issues that may be encountered during the workup of common reactions involving this key heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

A1: A typical workup involves cooling the reaction mixture to room temperature, followed by quenching with water or an aqueous solution. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. Purification is usually achieved by column chromatography or recrystallization.

Q2: How can I remove the palladium catalyst residues from my product after a cross-coupling reaction?

A2: Palladium residues can often be removed during column chromatography. If the product is still contaminated, you can try washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or by treating it with activated carbon.

Q3: My Sonogashira coupling reaction mixture is a complex mess. What is a reliable workup to isolate the product?

A3: For Sonogashira reactions, it is common to have byproducts from the homocoupling of the alkyne (Glaser coupling). A standard workup involves quenching the reaction, followed by extraction. To remove copper salts, the organic layer can be washed with an aqueous solution of ammonium chloride or a dilute solution of a chelating agent. Purification by column chromatography is almost always necessary to separate the desired product from the homocoupled alkyne and other impurities.

Q4: What are the best practices for purifying 5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives?

A4: Purification strategies depend on the physical properties of the product. Column chromatography on silica gel is a widely used method. The choice of eluent is critical and often involves a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization is another effective purification technique, provided a suitable solvent system can be found.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions with this compound.

Problem 1: Low Yield of Desired Product After Workup of Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Incomplete Reaction Before workup, ensure the reaction has gone to completion using TLC or LC-MS. If not, consider optimizing reaction conditions (temperature, time, catalyst loading).
Protodeboronation of Boronic Acid This side reaction can be prevalent with electron-deficient boronic acids. During workup, minimize exposure to strongly acidic or basic aqueous solutions if possible.
Product Loss During Extraction The polarity of your product may lead to poor partitioning into the organic phase. Try using a different extraction solvent or increasing the number of extractions. Salting out the aqueous layer with brine can also improve extraction efficiency.
Product Degradation on Silica Gel Some pyrrolo[2,3-d]pyrimidine derivatives can be sensitive to acidic silica gel. Consider using neutral or basic alumina for column chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Problem 2: Presence of Persistent Impurities After Workup of Sonogashira Coupling
Potential Cause Troubleshooting Step
Alkyne Homocoupling (Glaser Coupling) This is a very common side reaction. While optimizing the reaction to minimize this is key, during workup, careful column chromatography is the most effective way to separate the homocoupled byproduct from your desired product.
Residual Copper Catalyst Copper salts can be difficult to remove. Wash the organic extract with an aqueous solution of ammonium chloride or a dilute solution of EDTA to chelate and remove the copper ions.
Dehalogenation of Starting Material Under certain conditions, the iodo group can be replaced by hydrogen. This byproduct can sometimes be challenging to separate from the starting material. Careful chromatography is required.
Problem 3: Difficulty in Purifying N-Alkylated Products
Potential Cause Troubleshooting Step
Mixture of N7 and N9 Alkylated Isomers The pyrrolo[2,3-d]pyrimidine core has two potential sites for alkylation. While N7 is generally favored, the formation of the N9 isomer can occur. These isomers can often be separated by careful column chromatography.
Unreacted Alkylating Agent If the alkylating agent is not volatile, it may co-elute with the product. A preliminary aqueous wash can sometimes help remove water-soluble alkylating agents.
Product is an Oil or Low-Melting Solid If recrystallization is not feasible, meticulous column chromatography is the primary purification method. If the product is basic, consider forming a salt to induce crystallization.

Data Presentation

Table 1: Summary of Reported Yields for Suzuki-Miyaura Coupling of this compound Derivatives
Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8075-85[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8082[1]
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10065[1]
4-Formylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10070[1]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., with H₂O or NH₄Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., with Brine) Extract->Wash Dry Dry over Anhydrous Salt (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the workup of reactions.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Product_Loss Product Loss During Workup? Start->Product_Loss No, reaction complete Side_Products Persistent Side Products? Start->Side_Products Purity is the main issue Optimize_Rxn Optimize Reaction Conditions Incomplete_Rxn->Optimize_Rxn Modify_Workup Modify Extraction/Purification Product_Loss->Modify_Workup Improve_Purification Improve Purification Method (e.g., different column, recrystallization) Side_Products->Improve_Purification Catalyst_Residue Catalyst Residue? Side_Products->Catalyst_Residue If metallic impurities Chelating_Wash Wash with Chelating Agent Catalyst_Residue->Chelating_Wash

Caption: Troubleshooting decision tree for common workup issues.

References

minimizing homocoupling in Suzuki reactions of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this Suzuki reaction, and why is it a problem?

A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple with each other, or two molecules of the iodo-heterocycle couple together. For reactions involving this compound, the most common and problematic homocoupling involves the boronic acid partner, leading to a symmetrical biaryl impurity. This side reaction consumes the valuable boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The primary driver of boronic acid homocoupling is the presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then promote the oxidative coupling of two boronic acid molecules. Other contributing factors include the use of Pd(II) precatalysts without complete in-situ reduction, sub-optimal ligand choice, and excessively high reaction temperatures.[1][2]

Q3: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?

A3: The catalyst and ligand system is crucial for controlling the reaction's selectivity.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) because it eliminates a potentially problematic in-situ reduction step where side reactions can occur.[1][2]

  • Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[3][4] These ligands promote the desired catalytic cycle (oxidative addition and reductive elimination) at a much faster rate than the competing homocoupling pathway.[4][5][6] Their steric bulk can also hinder the formation of intermediates that lead to the undesired dimer.[3]

Troubleshooting Guide

Issue: My reaction shows a high percentage of a homocoupled byproduct.

Potential CauseSuggested Solution(s)
1. Presence of Oxygen Thoroughly Degas Solvents and Reagents: Before setting up the reaction, sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, use several freeze-pump-thaw cycles for organic solvents. Ensure the reaction is set up and runs under a positive pressure of an inert gas.[1][2]
2. Suboptimal Catalyst/Ligand System Switch to a Pd(0) Source: If using a Pd(II) precatalyst, switch to a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Employ Bulky, Electron-Rich Ligands: Replace less bulky ligands like PPh₃ with Buchwald-type ligands (e.g., XPhos, SPhos) or a suitable N-heterocyclic carbene (NHC) ligand.[3][4] These are known to accelerate the desired cross-coupling and suppress side reactions.
3. Inefficient Transmetalation Optimize the Base: The choice of base is critical. For electron-deficient heterocycles like pyrrolo[2,3-d]pyrimidines, a stronger base may be needed. Screen inorganic bases like K₃PO₄ or Cs₂CO₃, which are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[4]
4. High Reaction Temperature Lower the Reaction Temperature: High temperatures can sometimes accelerate the rate of homocoupling more than the desired reaction.[3] Run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction over time to find the optimal balance.
5. Slow Addition of Reagent Slowly Add the Boronic Acid: In some systems, the slow addition of the boronic acid via a syringe pump can help maintain a low instantaneous concentration, which suppresses the bimolecular homocoupling reaction in favor of the cross-coupling pathway.[7]

Data on Reaction Conditions and Homocoupling

The following tables summarize general trends and recommended starting points for minimizing homocoupling based on literature for Suzuki couplings of related heterocyclic systems.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionRationale
Iodo-heterocycle 1.0 equiv.Limiting reagent
Boronic Acid 1.2 - 1.5 equiv.Slight excess to drive reaction to completion
Palladium Source Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)Common and effective Pd sources
Ligand XPhos (5-10 mol%)Bulky, electron-rich ligand to suppress homocoupling.[8]
Base K₃PO₄ (3.0 equiv.)Strong, non-nucleophilic base effective for heteroaryl couplings
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic mixture, thoroughly degassed
Temperature 80-100 °CTypical range, optimize as needed
Atmosphere Nitrogen or ArgonCrucial to exclude oxygen

Table 2: Comparative Effect of Ligands and Bases on Homocoupling (General Trends)

ComponentTypeGeneral Observation on Homocoupling
Ligand Simple Phosphines (e.g., PPh₃)Can be effective, but may allow for some homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) Generally suppress homocoupling by accelerating the desired catalytic cycle.[3][4]
N-Heterocyclic Carbenes (NHCs)Very effective in suppressing homocoupling due to strong binding to palladium.[4]
Base K₂CO₃, Na₂CO₃Moderate strength, widely used but may be less effective for this specific substrate.[4]
K₃PO₄, Cs₂CO₃ Strong bases, often used for challenging couplings and can improve yields, indirectly suppressing side reactions by promoting the desired pathway.[4]
Organic Bases (e.g., Et₃N)Generally less effective than inorganic bases in Suzuki couplings.[4]

Visual Guides

The following diagrams illustrate key workflows for successfully minimizing homocoupling.

Suzuki_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Execution & Analysis A Degas Solvents (Ar sparge or Freeze-Pump-Thaw) B Weigh Reagents in Glovebox or under Inert Gas C Assemble Glassware, Evacuate & Backfill with Ar/N2 (3x) D Add this compound, Boronic Acid, and Base C->D E Add Degassed Solvent via Cannula D->E F Add Catalyst/Ligand Slurry E->F G Heat to Target Temperature (e.g., 80-100 °C) F->G H Monitor by TLC/LC-MS G->H I Workup & Purify H->I

Caption: Recommended workflow for setting up a Suzuki reaction to minimize homocoupling.

Troubleshooting_Tree Start High Homocoupling Observed by LC-MS Q_Degas Were solvents thoroughly degassed? Start->Q_Degas A_Degas_No Action: Re-run with rigorous degassing (sparging or F-P-T) Q_Degas->A_Degas_No No Q_Ligand What ligand was used? Q_Degas->Q_Ligand Yes End Re-evaluate Results A_Degas_No->End A_Ligand_Simple Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) Q_Ligand->A_Ligand_Simple Simple (PPh3) Q_Base What base was used? Q_Ligand->Q_Base Bulky/NHC A_Ligand_Simple->End A_Base_Weak Action: Switch to a stronger base (e.g., K3PO4, Cs2CO3) Q_Base->A_Base_Weak Weak (e.g., Na2CO3) Q_Base->End Strong (e.g., K3PO4) A_Base_Weak->End

Caption: Troubleshooting decision tree for addressing high levels of homocoupling.

Experimental Protocol: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.

1. Reagent and Solvent Preparation:

  • Degas the reaction solvents (e.g., 1,4-dioxane and water) by vigorously sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Ensure all reagents are of high purity and handled under an inert atmosphere where appropriate.

2. Reaction Setup:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

3. Reagent Addition:

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Using a gas-tight syringe, add the degassed solvent mixture (e.g., dioxane/water 4:1) to the vessel.

4. Reaction Execution and Monitoring:

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

troubleshooting N-alkylation regioselectivity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for achieving desired regioselectivity in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of N-alkylation on this compound?

The this compound scaffold presents two primary nucleophilic nitrogen atoms available for alkylation: N7 and N9. The pyrrolo[2,3-d]pyrimidine core is also known as 7-deazapurine.[1] Direct alkylation of this and similar heterocyclic systems often leads to a mixture of N7 and N9 isomers. The ratio of these products is highly dependent on the reaction conditions.

Q2: What factors influence the N7 vs. N9 regioselectivity of the alkylation reaction?

The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Key factors include:

  • Choice of Base: The strength and steric bulk of the base can influence which nitrogen is deprotonated and its subsequent reactivity.

  • Solvent: The polarity and type of solvent can affect the solubility of the reactants and the stability of the resulting anion, thereby influencing the reaction pathway.

  • Nature of the Alkylating Agent: The size and reactivity of the electrophile (alkylating agent) play a crucial role. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product ratios.

  • Protecting Groups: The use of protecting groups can block one nitrogen atom, allowing for selective alkylation at the other.

Q3: How can I distinguish between the N7 and N9 alkylated isomers?

Characterization and differentiation of the N7 and N9 isomers are typically achieved using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the pyrrole proton (H6) and the pyrimidine proton (H2), as well as the carbon atoms of the heterocyclic core, will differ between the N7 and N9 substituted products. Two-dimensional NMR techniques like NOESY and HMBC can provide definitive structural assignments by showing through-space or through-bond correlations between the alkyl group and the protons/carbons of the pyrrolo[2,3-d]pyrimidine core.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, confirming the position of the alkyl group.[2][3]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Obtaining a Mixture of N7 and N9 Isomers

Possible Causes and Solutions:

  • Cause: Inappropriate choice of base and solvent.

    • Solution: The choice of base and solvent is critical for directing the regioselectivity. For instance, in the alkylation of similar heterocyclic systems like indazoles, the combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to favor alkylation at the N1 position (analogous to N9 in pyrrolopyrimidines).[4] Conversely, using a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent might lead to different selectivity. It is recommended to screen a variety of base/solvent combinations.

  • Cause: The alkylating agent is not sterically demanding enough to differentiate between the two nitrogen atoms.

    • Solution: If possible, consider using a bulkier alkylating agent. The increased steric hindrance may favor alkylation at the more accessible nitrogen atom.

  • Cause: The reaction is under thermodynamic control, leading to the more stable isomer, which may not be the desired one.

    • Solution: Running the reaction at a lower temperature may favor the kinetically controlled product. Experiment with a range of temperatures to determine the optimal conditions for the desired isomer.

Issue 2: Preferential Formation of the Undesired Isomer

Possible Causes and Solutions:

  • Cause: The inherent electronic properties of the this compound favor alkylation at the undesired position under the current reaction conditions.

    • Solution 1: Employ a Protecting Group Strategy. To achieve high regioselectivity, a protecting group can be used to block one of the nitrogen atoms. For example, the N7 position can be protected with a group like p-toluenesulfonyl (Ts) or benzenesulfonyl (Bs). After protection, the alkylation will occur selectively at the N9 position. Subsequent deprotection will yield the desired N9-alkylated product.

    • Solution 2: Alter the Reaction Conditions to Favor the Desired Isomer. As detailed in Issue 1, systematically vary the base, solvent, and temperature. A comprehensive screening of reaction conditions is often necessary to find the optimal parameters for the desired regioselectivity.

Issue 3: Low Reaction Yield

Possible Causes and Solutions:

  • Cause: Incomplete deprotonation of the pyrrolo[2,3-d]pyrimidine.

    • Solution: Ensure a stoichiometric or slight excess of a sufficiently strong base is used. For complete deprotonation, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required.

  • Cause: The alkylating agent is not sufficiently reactive or is degrading under the reaction conditions.

    • Solution: Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride). Also, ensure the alkylating agent is pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Cause: The reaction temperature is too low or the reaction time is too short.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may improve the yield, but be mindful of potential impacts on regioselectivity.

Data Presentation

Table 1: Hypothetical N7:N9 Regioselectivity in the Alkylation of this compound with Alkyl Halide (RX)

EntryBaseSolventTemperature (°C)Alkylating Agent (RX)N7:N9 Ratio (Hypothetical)
1NaHDMF0 to rtBenzyl Bromide1 : 4
2K2CO3Acetonitrile80Benzyl Bromide1 : 1
3Cs2CO3DMFrtEthyl Iodide2 : 3
4NaHTHF0Isopropyl Bromide>95 : 5 (N9 favored due to sterics)

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation Favoring the N9 Isomer (Kinetic Control)
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.

Protocol 2: N7-Protection for Selective N9-Alkylation
  • Protection Step: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and purify by column chromatography to obtain N7-tosyl-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.

  • Alkylation Step: Subject the N7-protected intermediate to the alkylation conditions described in Protocol 1. This will yield the N9-alkylated, N7-protected product.

  • Deprotection Step: Deprotect the tosyl group using an appropriate method, such as treatment with magnesium in methanol or using tetrabutylammonium fluoride (TBAF) in THF, to yield the pure N9-alkylated product.

Mandatory Visualizations

Regioselectivity_Factors cluster_substrate This compound Anion Substrate Anion N7_Product N7-Alkylated Product Substrate->N7_Product N7 Attack N9_Product N9-Alkylated Product Substrate->N9_Product N9 Attack Conditions Reaction Conditions (Base, Solvent, Temp, R-X) Conditions->Substrate

Caption: Factors influencing N7 vs. N9 alkylation regioselectivity.

Experimental_Workflow Start This compound Deprotonation Deprotonation (e.g., NaH in DMF) Start->Deprotonation Step 1 Alkylation Addition of Alkylating Agent (R-X) Deprotonation->Alkylation Step 2 Workup Aqueous Workup & Extraction Alkylation->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 N7_Isomer N7-Alkylated Isomer Purification->N7_Isomer Separation N9_Isomer N9-Alkylated Isomer Purification->N9_Isomer Separation Analysis Isomer Characterization (NMR, LC-MS) N7_Isomer->Analysis N9_Isomer->Analysis

Caption: General experimental workflow for N-alkylation.

References

Validation & Comparative

Comparative Analysis of 5-Iodo- vs. 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold prevalent in medicinal chemistry, forming the core of numerous kinase inhibitors and biologically active compounds.[1][2][3] The functionalization of this nucleus, particularly at the 5-position, is critical for modulating biological activity and exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are the foremost strategy for installing diverse substituents, with 5-halo-7-deazapurines serving as key precursors.

This guide presents an objective, data-driven comparison of the reactivity between 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine in cornerstone cross-coupling reactions. The choice between these two substrates can significantly influence reaction efficiency, yield, and overall synthetic strategy.

The fundamental difference in reactivity stems from the carbon-halogen (C-X) bond dissociation energy. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][5] The weaker carbon-iodine bond is cleaved more readily during the rate-determining oxidative addition step of the catalytic cycle. This typically allows for faster reaction rates, lower catalyst loadings, and milder reaction conditions when using iodo-substrates compared to their bromo counterparts.[4]

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L_n OxAdd R¹-Pd(II)(X)L_n (Oxidative Addition) Pd0->OxAdd R¹-X Trans R¹-Pd(II)(R²)L_n (Transmetalation) OxAdd->Trans R²-M RedElim Product R¹-R² Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Key R¹ = 5-(7H-pyrrolo[2,3-d]pyrimidinyl) X = Iodo or Bromo R²-M = Coupling Partner (e.g., Boronic Acid, Alkyne, Amine)

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Quantitative Comparison of Reactivity

The following sections provide a comparative summary of reaction conditions and yields for major cross-coupling reactions. While the data is collated from different studies and may not represent direct head-to-head comparisons under identical conditions, it offers valuable insights into the typical performance of each substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. The higher reactivity of the 5-iodo substrate is evident, often enabling the use of milder bases and achieving high yields in shorter reaction times.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)
5-Iodo -scaffold(6-chloropyridin-3-yl)boronic acidPdCl₂(dppf)K₂CO₃ / EtOH/H₂O90 °C / 10 min>90% (intermediate)[6]
5-Bromo -scaffoldN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃ / DME80 °C / 12 h85-95%[7]
5-Iodo -scaffoldArylboronic acidPd(dppf)₂Cl₂N/A / EtOH/H₂ON/A64% (intermediate)[6]
5-Bromo -scaffoldPhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃ / Dioxane110 °C / 12 hGood to Excellent[8]
Sonogashira Coupling

This reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The enhanced reactivity of this compound is particularly advantageous, often proceeding smoothly at room temperature, whereas the bromo analogue may require heating.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)
5-Iodo -nucleosideTerminal AlkynePd(PPh₃)₄ / CuIEt₃N / DMFRT / 4 hHigh[1][4]
5-Bromo -pyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT / 4 h92%[9]
5-Iodo -scaffoldVarious AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N / DMFRTGood[10]
5-Bromo -uracil3-TolylacetyleneN/AN/AN/A~100%[11]
Buchwald-Hartwig Amination

As a powerful tool for C–N bond formation, the Buchwald-Hartwig amination is crucial for synthesizing many drug candidates. The general reactivity trend holds, with iodo-substrates often coupling under milder conditions than bromo-substrates, which may require stronger bases or more advanced catalyst systems.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)
5-Iodo -scaffold3-PicolylaminePd(OAc)₂ / BINAPCs₂CO₃ / Dioxane110 °C / 90 minGood (intermediate)[6]
Aryl Bromide AminePd(OAc)₂ / XantphosCs₂CO₃ / THF or Dioxane45-110 °C66-99%[12]
Aryl Iodide AminePd₂(dba)₃ / LigandNaOtBu / Toluene80-100 °CHigh
Aryl Bromide AminePd₂(dba)₃ / LigandNaOtBu / Toluene80-100 °CHigh
Heck Coupling

The Heck reaction forms a C–C bond between an aryl halide and an alkene. While less common for the 5-position of this specific scaffold in the provided literature, the general principle applies. Aryl iodides are more reactive than bromides, which are in turn more reactive than chlorides.[13][14]

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)
Aryl Iodide StyrenePdCl₂KOAc / Methanol120 °CGood[13]
Aryl Bromide n-Butyl AcrylatePd / Phosphine-ImidazoliumN/AN/AHigh[15]
6-Iodo -deazapurineMethyl AcrylatePd(OAc)₂ / PPh₃NaHCO₃ / DMF125 °C / 2 hGood[1]

digraph "Reactivity_Comparison" {
graph [splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, rounded=true];
edge [fontname="Arial", fontsize=9];

Iodo [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Bromo [label="5-Bromo-7H-pyrrolo[2,3-d]pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reaction [label="Pd-Catalyzed\nCross-Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Product [label="5-Substituted Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Iodo -> Reaction [label=" Weaker C-I Bond\n Faster Oxidative Addition", color="#5F6368"]; Bromo -> Reaction [label=" Stronger C-Br Bond\n Slower Oxidative Addition", color="#5F6368"];

subgraph "cluster_conditions_iodo" { label="Typical Conditions (Iodo)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Cond_Iodo [label=" Milder Base\n Lower Temperature\n Shorter Time\n Lower Catalyst Load"]; }

subgraph "cluster_conditions_bromo" { label="Typical Conditions (Bromo)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Cond_Bromo [label=" Stronger Base\n Higher Temperature\n Longer Time"]; }

Iodo -> Cond_Iodo [style=invis]; Bromo -> Cond_Bromo [style=invis];

Reaction -> Product [label="C-C or C-N Bond Formation"]; }

Figure 2: Logical workflow comparing the reactivity of 5-Iodo vs. 5-Bromo substrates.

Detailed Experimental Protocols

The following are generalized procedures for key cross-coupling reactions on the 5-halo-7H-pyrrolo[2,3-d]pyrimidine scaffold, adapted from literature reports.[1][6][9] Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling
  • Procedure:

    • To a reaction vessel, add the 5-halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

    • Add the solvent system (e.g., Dioxane/H₂O, DME, or EtOH/H₂O).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

    • Add the palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Sonogashira Coupling
  • Procedure:

    • Dissolve the 5-halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in an anhydrous solvent such as DMF or THF in a reaction vessel under an inert atmosphere.

    • Add the terminal alkyne (1.2-1.5 equiv.), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-5 mol%).

    • Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), which can also serve as a co-solvent.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Remove the solvent in vacuo.

    • Redissolve the residue in an organic solvent (e.g., EtOAc), wash with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel chromatography.[1][9]

Protocol 3: Buchwald-Hartwig Amination
  • Procedure:

    • To an oven-dried reaction vessel, add the 5-halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-4 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 1.2-1.5 equiv. relative to Pd).

    • Add an anhydrous solvent such as dioxane or toluene.

    • Degas the mixture with an inert gas for 15-30 minutes.

    • Heat the reaction to the required temperature (typically 90-110 °C) and stir until completion as monitored by TLC or LC-MS.[6]

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Wash the organic phase with brine, dry, and concentrate.

    • Purify the crude product via column chromatography.

Conclusion

The experimental evidence strongly supports the theoretically predicted higher reactivity of This compound over its 5-bromo counterpart in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to tangible synthetic advantages, including:

  • Milder Reaction Conditions: Reactions can often be performed at lower temperatures.

  • Shorter Reaction Times: Increased reaction rates lead to faster conversions.

  • Higher Yields: More efficient coupling can lead to improved product yields.

  • Broader Substrate Scope: The milder conditions may allow for better tolerance of sensitive functional groups.

While this compound is the substrate of choice for reactivity, the decision may be moderated by the higher cost and potentially lower stability of iodo-compounds. 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine remains a viable and economical alternative, particularly when reaction conditions can be optimized or when the coupling partners are highly reactive. Ultimately, the selection depends on a balance of reactivity, cost, availability, and the specific demands of the synthetic target.

References

A Comparative Guide to the Biological Activity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the biological activity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its analogs, focusing on their anticancer and kinase inhibitory properties. The inclusion of a halogen atom, particularly iodine, at the 5-position can significantly influence the compound's potency and selectivity.[4][5][6]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of this compound and its key analogs against various kinases and cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions between different studies.

Table 1: Kinase Inhibitory Activity of 5-Substituted-7H-pyrrolo[2,3-d]pyrimidine Analogs

Compound/AnalogTarget KinaseIC50 (nM)Reference
This compound derivative (2g)PfCDPK4210[7]
This compound derivative (2b)PfCDPK4530[7]
Pyrrolo[2,3-d]pyrimidine derivative (5k)EGFR40[4]
Pyrrolo[2,3-d]pyrimidine derivative (5k)Her285[4]
Pyrrolo[2,3-d]pyrimidine derivative (5k)VEGFR2120[4]
Pyrrolo[2,3-d]pyrimidine derivative (5k)CDK2204[4]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative (5g)CDK2<10 (hWB potency)[8]
Pyrrolo[2,3-d]pyrimidine derivative (22b)RIPK111[9]
Pyrrolo[2,3-d]pyrimidine derivative (12i)EGFR (T790M mutant)0.21[10]
Pyrrolo[2,3-d]pyrimidine derivative (12i)EGFR (wild-type)22[10]

Table 2: Anticancer Activity of 5-Substituted-7H-pyrrolo[2,3-d]pyrimidine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine derivative (5k)MCF-7 (Breast)29[4][5]
Pyrrolo[2,3-d]pyrimidine derivative (5k)A549 (Lung)35[4][5]
Pyrrolo[2,3-d]pyrimidine derivative (5k)HCT-116 (Colon)42[4][5]
Pyrrolo[2,3-d]pyrimidine derivative (5k)HepG2 (Liver)59[4][5]
Pyrrolo[2,3-d]pyrimidine derivative (3)HeLa (Cervical)7.86[1]
Pyrrolo[2,3-d]pyrimidine derivative (7)MCF-7 (Breast)9.87[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[11]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (this compound and analogs)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: A 5 µL kinase reaction is set up in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[12][13]

  • Stopping the Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any unconsumed ATP. The plate is then incubated at room temperature for 40 minutes.[12][14]

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. The plate is incubated at room temperature for 30-60 minutes.[12][14]

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test compounds (this compound and analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Analog (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Analog (e.g., Gefitinib) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Experimental_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Assay In Vitro Kinase Assay Compound_Prep->Kinase_Assay Cell_Assay Cell-Based Cytotoxicity Assay Compound_Prep->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxicity IC50 Cell_Assay->IC50_Cell Analysis Comparative Analysis of Biological Activity IC50_Kinase->Analysis IC50_Cell->Analysis End End Analysis->End

Caption: General experimental workflow for comparison.

References

A Comparative Analysis of 5-Substituted Pyrrolo[2,3-d]pyrimidines as Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of 5-substituted pyrrolo[2,3-d]pyrimidine analogs, a class of compounds that has garnered significant interest in oncology for their potent antitumor activities. This document summarizes their performance, delves into their mechanism of action, and provides detailed experimental data and protocols to support further research and development in this area.

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are heterocyclic compounds that are structurally analogous to purines. This structural similarity allows them to interact with various biological targets, particularly enzymes involved in nucleotide biosynthesis. Substitutions at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively explored, leading to the discovery of potent inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][2] By inhibiting these enzymes, these compounds disrupt the de novo synthesis of purines, which are essential for DNA and RNA replication, thereby leading to cancer cell death.

A notable example of a clinically successful pyrrolo[2,3-d]pyrimidine is Pemetrexed (Alimta®), a multitargeted antifolate used in the treatment of non-small cell lung cancer and mesothelioma.[3] The compounds discussed in this guide share a similar mechanism of action but feature different substitutions at the 5-position, which significantly influences their potency, selectivity, and cellular uptake.

This analysis focuses on a series of 5-substituted thienoyl and benzoyl pyrrolo[2,3-d]pyrimidine analogs, comparing their in vitro antitumor activity, enzyme inhibition, and cellular transport mechanisms.

Comparative Performance Data

The antitumor activity of 5-substituted pyrrolo[2,3-d]pyrimidines is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds against human cancer cell lines, including KB (nasopharyngeal), IGROV1 (ovarian), and SKOV3 (ovarian). The data highlights the structure-activity relationship (SAR), particularly the influence of the linker length between the pyrrolo[2,3-d]pyrimidine core and the terminal aromatic ring.

Compound ID5-SubstituentLinker (n)KB IC50 (nM)IGROV1 IC50 (nM)SKOV3 IC50 (nM)
1 Thienoyl38.7SubnanomolarSubnanomolar
2 Thienoyl44.1SubnanomolarSubnanomolar
3 Thienoyl55.2SubnanomolarSubnanomolar
4 Benzoyl321.4--
5 Benzoyl49.8--
Pemetrexed Benzoyl273.4--

Data compiled from multiple sources. "-" indicates data not available.

The enzymatic inhibitory activities of these compounds against key targets in the folate pathway are presented below. The inhibition constant (Ki) is a measure of the inhibitor's potency.

Compound IDGARFTase Ki (nM)AICARFTase Ki (nM)DHFR Ki (nM)
1 Potent InhibitionPotent Inhibition-
2 Potent InhibitionPotent Inhibition-
Pemetrexed (pentaglutamate) 65-7.2

Data compiled from multiple sources.[1][3] "-" indicates data not available.

Mechanism of Action: Targeting Purine Biosynthesis

5-Substituted pyrrolo[2,3-d]pyrimidines exert their cytotoxic effects by primarily inhibiting the de novo purine biosynthesis pathway. This metabolic pathway is crucial for the production of purine nucleotides (adenosine and guanosine), which are the building blocks of DNA and RNA. By targeting enzymes within this pathway, these compounds effectively halt cell proliferation and induce apoptosis in rapidly dividing cancer cells.

Cellular Uptake

A key determinant of the efficacy of these antifolates is their ability to enter cancer cells. Many tumors overexpress folate receptors (FRα and FRβ) on their surface to meet their high demand for folic acid.[4][5][6] 5-Substituted pyrrolo[2,3-d]pyrimidines are designed to mimic folic acid and are actively transported into cancer cells via these receptors through endocytosis.[7] This targeted delivery mechanism enhances their selectivity for tumor cells over healthy tissues, which typically express lower levels of folate receptors.[4] In addition to folate receptors, the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) also contribute to the cellular uptake of these compounds.[4]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pyrimidines 5-Substituted Pyrrolo[2,3-d]pyrimidines FR Folate Receptor (FRα/β) Pyrimidines->FR High Affinity Binding RFC Reduced Folate Carrier (RFC) Pyrimidines->RFC Transport Endosome Endosome FR->Endosome Endocytosis Pyrimidines_cyto Pyrrolo[2,3-d]pyrimidines RFC->Pyrimidines_cyto Endosome->Pyrimidines_cyto Release

Caption: Cellular uptake of 5-substituted pyrrolo[2,3-d]pyrimidines.

Inhibition of De Novo Purine Biosynthesis

Once inside the cell, these compounds inhibit two key folate-dependent enzymes in the de novo purine biosynthesis pathway:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase): Catalyzes the first folate-dependent step in the pathway.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Catalyzes a later step in the pathway.[3]

Dual inhibition of both GARFTase and AICARFTase leads to a significant depletion of the purine nucleotide pool, arresting DNA and RNA synthesis and ultimately triggering apoptosis.[2]

Purine_Biosynthesis_Inhibition PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFTase AICAR AICAR FGAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR AICARFTase IMP IMP FAICAR->IMP Purines Purine Nucleotides (ATP, GTP) IMP->Purines Inhibitor 5-Substituted Pyrrolo[2,3-d]pyrimidines GARFTase GARFTase Inhibitor->GARFTase AICARFTase AICARFTase Inhibitor->AICARFTase

Caption: Inhibition of the de novo purine biosynthesis pathway.

Experimental Protocols

General Synthesis of 5-Substituted Thienoyl Pyrrolo[2,3-d]pyrimidines

The synthesis of the target compounds generally follows a multi-step procedure, a representative workflow is provided below.[3][8][9]

Synthesis_Workflow start Starting Materials (Aldehydes, 2,4-diamino-6-oxopyrimidine) step1 α-Bromination of Aldehydes start->step1 step2 Condensation to form Pyrrolo[2,3-d]pyrimidine Core step1->step2 step3 Hydrolysis of Ester step2->step3 step4 Coupling with L-glutamate diethyl ester step3->step4 step5 Saponification step4->step5 end Final 5-Substituted Pyrrolo[2,3-d]pyrimidine step5->end

Caption: General synthetic workflow for 5-substituted pyrrolo[2,3-d]pyrimidines.

Step 1: α-Bromination of Aldehydes The appropriate aldehyde is subjected to α-bromination using a brominating agent such as 5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane at room temperature to yield the corresponding α-bromo aldehyde.[3]

Step 2: Condensation The α-bromo aldehyde is then condensed with 2,4-diamino-6-oxopyrimidine in the presence of a base like sodium acetate at an elevated temperature (e.g., 45 °C) to form the core 5-substituted pyrrolo[2,3-d]pyrimidine structure.[3]

Step 3: Hydrolysis The resulting ester is hydrolyzed using a base such as sodium hydroxide (NaOH) to yield the corresponding carboxylic acid.

Step 4: Coupling with L-glutamate The carboxylic acid is activated and then coupled with diethyl L-glutamate using coupling agents like N-methylmorpholine and 6-chloro-2,4-dimethoxytriazine to form the diester.[3]

Step 5: Saponification The final step involves the saponification of the diester groups with a base (e.g., 1N NaOH) to yield the final diacid product, which is the active antifolate agent.[3]

In Vitro Cell Proliferation Assay

Objective: To determine the cytotoxic activity (IC50) of the synthesized compounds against various cancer cell lines.

Procedure:

  • Cancer cells (e.g., KB, IGROV1, SKOV3) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Enzyme Inhibition Assays (GARFTase, AICARFTase, DHFR)

Objective: To determine the inhibitory potency (Ki) of the compounds against their target enzymes.

Procedure:

  • Recombinant human enzymes (GARFTase, AICARFTase, or DHFR) are used.

  • The enzyme activity is measured in the presence of varying concentrations of the inhibitor.

  • The reaction progress is monitored by spectrophotometry, following the change in absorbance of a substrate or product.

  • The Ki values are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).[1]

Conclusion

5-Substituted pyrrolo[2,3-d]pyrimidines represent a promising class of antitumor agents with a well-defined mechanism of action. The comparative data presented in this guide demonstrates that modifications at the 5-position, particularly the nature and length of the linker, significantly impact their biological activity. The thienoyl analogs with a three to five-carbon linker exhibit potent, subnanomolar to low nanomolar, inhibitory activity against several cancer cell lines. Their ability to be selectively transported into tumor cells via folate receptors and to dually inhibit key enzymes in the de novo purine biosynthesis pathway makes them attractive candidates for further preclinical and clinical development. The detailed experimental protocols provided herein should facilitate the synthesis and evaluation of novel analogs with improved therapeutic profiles.

References

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide to its Validation as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a privileged scaffold in the design of potent kinase inhibitors.[1][2] Its structural similarity to the ATP purine ring allows for effective competition at the kinase hinge region. The strategic introduction of an iodine atom at the 5-position of this scaffold has proven to be a valuable modification, offering a vector for further chemical elaboration and influencing the potency and selectivity of the resulting inhibitors. This guide provides a comprehensive comparison of the 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold against other established kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

Performance Comparison: Inhibitory Activity of Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor scaffold is determined by the potency and selectivity of its derivatives against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of this compound and two alternative scaffolds, pyrazolo[3,4-d]pyrimidine and quinazoline.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 5k EGFR79[3]
Her240[3]
VEGFR2136[3]
CDK2204[3]
Compound 12i EGFR (T790M mutant)0.21[4]
EGFR (wild-type)22[4]
Compound 59 RET (wild-type)<10[5]
RET (V804M mutant)<10[5]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 14 CDK2/cyclin A257[6]
Compound 15 CDK2/cyclin A2119[6]
Compound 16 EGFR-TK34[7]
Compound 4 EGFR-TK54[7]

Table 3: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 1i EGFR0.05[8]
Compound 1j EGFR0.1[8]
Compound 2j VEGFR2247[9]
Compound 3g VEGFR2294[9]

Experimental Protocols

Accurate and reproducible assessment of kinase inhibition is crucial for scaffold validation. Below are detailed protocols for two widely used in vitro kinase assay methods.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the appropriate kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and buffer.

  • Add 5 µL of the diluted test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the binding of a fluorescently labeled tracer to a kinase. Test compounds that bind to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[13][14]

Materials:

  • Kinase of interest (tagged, e.g., with GST)

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds

  • TR-FRET Dilution Buffer

  • 384-well, low-volume, black plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at 3x the final desired concentration in TR-FRET Dilution Buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of test compound solution.

    • 5 µL of the kinase/Eu-antibody mixture.

    • 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Many pyrrolo[2,3-d]pyrimidine derivatives are designed to inhibit EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 5-Iodo-7H-pyrrolo [2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Workflow: Kinase Inhibitor Screening

The general workflow for screening and validating kinase inhibitors involves a multi-step process from initial high-throughput screening to more detailed characterization.

Kinase_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action HTS High-Throughput Screening (e.g., ADP-Glo™ at single concentration) Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response Assay (e.g., LanthaScreen™) Hit_ID->Dose_Response Confirmed Hits IC50_Det IC50 Determination Dose_Response->IC50_Det Kinase_Panel Screening against a Panel of Kinases IC50_Det->Kinase_Panel Potent Hits Selectivity_Analysis Determination of Selectivity Index Kinase_Panel->Selectivity_Analysis MOA_Studies Binding Kinetics & Cellular Assays Selectivity_Analysis->MOA_Studies Selective Hits

References

Unlocking Potent Inhibition: A Comparative Guide to the SAR of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives reveals critical insights for the design of potent and selective inhibitors targeting a range of enzymes implicated in cancer and other diseases. This guide provides a comparative analysis of these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate relationships that govern their biological activity.

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Strategic substitution at the 5-position of this heterocyclic system has proven to be a powerful approach for modulating potency and selectivity against various biological targets, including tyrosine kinases like EGFR and VEGFR, as well as enzymes such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase).[2][3][4]

Comparative Inhibitory Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

The biological activity of 5-substituted pyrrolo[2,3-d]pyrimidines is highly dependent on the nature of the substituent at the 5-position, as well as substitutions at other positions of the scaffold. The following tables summarize the inhibitory concentrations (IC50) of various derivatives against different targets, providing a quantitative comparison of their potency.

Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a common feature in many ATP-competitive kinase inhibitors.[1] Modifications at the 5-position have been explored to enhance potency and selectivity for various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.

Table 1: Inhibitory Activity of 5-Substituted Pyrrolo[2,3-d]pyrimidines against various Kinases

CompoundTarget Kinase(s)R5-SubstituentIC50 (nM)Reference
5k EGFR, Her2, VEGFR2, CDK2(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-fluorobenzylidene)benzohydrazide40-204[5]
31a EGFR (19del/T790M/C797S)Quinazoline derivative30.6[6]
31r EGFR (19del/T790M/C797S)Quinazoline derivative<1[6][7]
7a pp60c-Src(benzyl)imino]methyl13,900[8]
7d pp60c-Src(dihalogenated-benzyl)imino]methyl34,500[8]
11 Aurora APyrrolo[2,3-d]pyrimidine-based0.74[9]
30 Aurora A2-amino-pyrrolo[2,3-d]pyrimidine based8[10]

Note: The specific substitutions at other positions of the pyrrolo[2,3-d]pyrimidine core can significantly influence activity and are detailed in the cited references.

A noteworthy example is compound 31r , a fourth-generation EGFR inhibitor, which demonstrates subnanomolar IC50 values against triple mutant EGFR, highlighting the potential of this scaffold to overcome drug resistance.[6][7] Similarly, compound 11 shows potent and selective inhibition of Aurora A kinase with an IC50 of 0.74 nM.[9]

Dihydrofolate Reductase (DHFR) Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for its potential to inhibit DHFR, a key enzyme in folate metabolism and a target for antimicrobial and anticancer agents.

Table 2: Inhibitory Activity of 5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines against DHFR

CompoundR6-SubstituentOrganismIC50 (µM)Reference
4 1-naphthylthioToxoplasma gondiiPotent (16-fold more than trimethoprim)[3][11]
11 1-naphthylToxoplasma gondiiPotent[3]

Note: These compounds have a methyl group at the 5-position and the primary variation is at the 6-position.

Compound 11 , with a 1-naphthyl substituent, was found to be 16-fold more potent than the clinically used drug trimethoprim against Toxoplasma gondii DHFR.[3]

GARFTase and AICARFTase Inhibitors

Certain 5-substituted pyrrolo[2,3-d]pyrimidines have been designed as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), enzymes involved in the de novo purine biosynthesis pathway.

Table 3: Inhibitory Activity of 5-Substituted Thiophenyl Pyrrolo[2,3-d]pyrimidines against Tumor Cells

CompoundBridge Length (n)Cell LineIC50 (nM)Reference
9 3KB211[12][13]
10 4KB41.7[4][12]

The antiproliferative effects of compounds 8 and 9 are attributed to their dual inhibition of both GARFTase and AICARFTase.[12] The length of the carbon bridge in the side chain at the 5-position plays a crucial role in their activity.[4]

Structure-Activity Relationship (SAR) Summary

The extensive research on 5-substituted pyrrolo[2,3-d]pyrimidines has established several key SAR trends:

  • Halogenation: The introduction of halogen atoms, such as chlorine and fluorine, can significantly enhance the potency and selectivity of these derivatives as kinase inhibitors.[5][14] For instance, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects.[5]

  • Side Chain Flexibility: Increasing the flexibility of the side chain at the 6-position, for example by homologating a methylene to an ethyl linker, can broaden the spectrum of receptor tyrosine kinase inhibition.[15]

  • Bridge Length: In the case of GARFTase and AICARFTase inhibitors, the length of the carbon bridge in the 5-substituted side chain is a critical determinant of activity, with bridge lengths of three or four carbons often showing optimal potency.[4][16]

  • Substituents on Phenyl Rings: The substitution pattern on phenyl rings attached to the pyrrolo[2,3-d]pyrimidine core, whether at the 5- or 6-position, controls both the potency and specificity of inhibitory activity against various targets.[15]

SAR_Summary cluster_5_position 5-Position Substitutions cluster_activity Biological Activity cluster_modifications Key Modifications PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Core Thiophenyl Thiophenyl Side Chain PyrroloPyrimidine->Thiophenyl leads to Benzylidenehydrazide Benzylidenehydrazide PyrroloPyrimidine->Benzylidenehydrazide leads to Methyl Methyl Group PyrroloPyrimidine->Methyl leads to GARFTase_AICARFTase_Inhibition GARFTase/AICARFTase Inhibition Thiophenyl->GARFTase_AICARFTase_Inhibition influences Kinase_Inhibition Kinase Inhibition (EGFR, VEGFR, Aurora) Benzylidenehydrazide->Kinase_Inhibition influences DHFR_Inhibition DHFR Inhibition Methyl->DHFR_Inhibition influences Halogenation Halogenation Halogenation->Kinase_Inhibition enhances potency SideChainFlex Side Chain Flexibility SideChainFlex->Kinase_Inhibition broadens spectrum BridgeLength Bridge Length BridgeLength->GARFTase_AICARFTase_Inhibition optimizes activity

Caption: Key SAR insights for 5-substituted pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

The evaluation of these compounds relies on a variety of standardized in vitro assays. Below are outlines of the key experimental methodologies.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays.

General Protocol:

  • The kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a set period.

  • The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (Cytotoxicity) Assays

The antiproliferative activity of the compounds is assessed using various cancer cell lines.

General Protocol (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compounds at a range of concentrations for a specified duration (e.g., 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell Proliferation (Cytotoxicity) Assay Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis provides IC50 data Cell_Assay->SAR_Analysis provides IC50 data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization guides

References

A Comparative Guide to Analytical Methods for Purity Determination of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a critical step in the drug development pipeline. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

This compound is a crucial building block in the synthesis of various therapeutic agents. Its purity can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its quality control.

Comparative Analysis of Analytical Techniques

The most common and effective analytical techniques for the purity determination of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2] Each method offers distinct advantages and is suited for different aspects of purity analysis.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC (UV-Vis) Separation based on polarity0.1 - 1 µg/mL0.5 - 5 µg/mLHigh resolution, suitable for non-volatile and thermally labile compounds, widely used for quantitative analysis.[3][4]Requires solubility in the mobile phase, potential for co-elution of impurities.
GC (FID) Separation based on volatility and polarity0.01 - 0.1 µg/mL0.05 - 0.5 µg/mLHigh sensitivity for volatile impurities, excellent for residual solvent analysis.[3]Not suitable for non-volatile or thermally labile compounds, derivatization may be required.[5]
¹H NMR Nuclear spin transitions in a magnetic field~0.1% (relative to major component)~0.5% (relative to major component)Provides structural information, can identify and quantify impurities without a reference standard for the impurity.[6][7]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
LC-MS HPLC separation followed by mass analysis1 - 100 ng/mL5 - 500 ng/mLHigh sensitivity and selectivity, provides molecular weight information for impurity identification.[8][9]Higher cost and complexity, matrix effects can suppress ion signals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general starting points and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the quantitative determination of purity and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% TFA.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% TFA)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography (GC)

GC is particularly useful for identifying and quantifying volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade) or another suitable solvent

  • Carrier gas (Helium or Nitrogen)

Procedure:

  • Standard Preparation: Prepare a standard solution of known residual solvents in methanol.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 10 mg/mL.

  • GC Conditions:

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas Flow: 1.5 mL/min (Helium)

    • Injection Volume: 1 µL (split injection)

  • Analysis: Inject the sample and standard solutions. Identify and quantify residual solvents by comparing retention times and peak areas with the standards.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity determination without the need for specific impurity reference standards.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in 0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the compound and the internal standard.

    • Identify signals that do not belong to the main compound or the solvent; these are potential impurities.

  • Purity Calculation: The purity can be calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard. The relative amounts of impurities can be estimated by comparing their integral values to that of the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[9]

Instrumentation:

  • LC-MS system (with ESI or APCI source)

  • HPLC conditions as described above.

Procedure:

  • Sample Analysis: Perform the HPLC separation as described previously.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes.

    • For peaks corresponding to impurities, the mass-to-charge ratio (m/z) can provide the molecular weight of the impurity.

    • Tandem MS (MS/MS) can be used to fragment the impurity ions to obtain structural information.[9]

  • Impurity Identification: The accurate mass and fragmentation pattern can be used to propose structures for the unknown impurities.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and GC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Solvent hplc HPLC System (Pump, Injector, Column) prep_sample->hplc prep_std Prepare Standard Solutions prep_std->hplc detector UV-Vis Detector hplc->detector chromatogram Generate Chromatogram detector->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis

Caption: Workflow for HPLC purity determination.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_sample_gc Dissolve Sample in Volatile Solvent gc GC System (Injector, Column, Oven) prep_sample_gc->gc fid Flame Ionization Detector (FID) gc->fid chromatogram_gc Generate Chromatogram fid->chromatogram_gc analysis_gc Identify & Quantify Volatile Impurities chromatogram_gc->analysis_gc

Caption: Workflow for GC analysis of volatile impurities.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis. HPLC is a versatile and widely applicable method for quantitative purity assessment. GC is essential for controlling volatile impurities and residual solvents. ¹H NMR provides valuable structural confirmation and can quantify impurities without their reference standards. LC-MS is unparalleled in its ability to identify unknown impurities. A combination of these techniques will provide a comprehensive purity profile, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Reactivity Face-Off: Iodo- vs. Bromo-pyrrolo[2,3-d]pyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the synthesis of novel therapeutics and functional materials, the pyrrolo[2,3-d]pyrimidine scaffold, a key isostere of purine, is a cornerstone. Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is critical for modulating biological activity. The choice of the halogenated precursor—typically an iodo- or bromo-substituted pyrrolo[2,3-d]pyrimidine—profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of these two essential building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This leads to faster reaction rates and frequently allows for milder reaction conditions compared to their bromo counterparts.

Quantitative Comparison of Reactivity

Table 1: Suzuki-Miyaura Coupling [1]

HalogenCoupling PartnerCatalyst SystemConditionsYield (%)
IodoArylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 80°C, 2h85-95%
BromoArylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 100°C, 12h70-85%

Table 2: Buchwald-Hartwig Amination [1]

HalogenAmineCatalyst SystemConditionsYield (%)
IodoSecondary AminePd₂(dba)₃ / XPhos / NaOtBuToluene, 80°C, 4h80-90%
BromoSecondary AminePd₂(dba)₃ / XPhos / NaOtBuToluene, 110°C, 18h65-80%

Table 3: Sonogashira Coupling [1]

HalogenAlkyneCatalyst SystemConditionsYield (%)
IodoTerminal AlkynePd(PPh₃)₄ / CuI / Et₃NDMF, 25°C, 1h90-98%
BromoTerminal AlkynePd(PPh₃)₄ / CuI / Et₃NDMF, 60°C, 8h75-88%

Visualizing the Reactivity Landscape

The following diagrams illustrate the fundamental principles governing the reactivity of halo-pyrrolo[2,3-d]pyrimidines and the general workflow of cross-coupling reactions.

G cluster_0 Reactivity Trend Iodo Iodo-pyrrolo[2,3-d]pyrimidine Bromo Bromo-pyrrolo[2,3-d]pyrimidine Iodo->Bromo Greater Reactivity Chloro Chloro-pyrrolo[2,3-d]pyrimidine Bromo->Chloro Greater Reactivity

Caption: Relative reactivity of halo-pyrrolo[2,3-d]pyrimidines.

G Ar-X Ar-X (Halo-pyrrolo[2,3-d]pyrimidine) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation / Ligand Exchange Nu Nucleophile (Boronic acid, Amine, Alkyne) Nu->Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2->Pd(0)L2 Ar-Nu Ar-Nu (Product) Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

G start Start q1 High Reactivity & Mild Conditions Required? start->q1 iodo Use Iodo-pyrrolo[2,3-d]pyrimidine q1->iodo Yes q2 Cost & Availability a Major Concern? q1->q2 No end_iodo Proceed with Iodo- derivative iodo->end_iodo bromo Use Bromo-pyrrolo[2,3-d]pyrimidine end_bromo Proceed with Bromo- derivative bromo->end_bromo q2->iodo No q2->bromo Yes

Caption: Decision workflow for selecting the appropriate halide.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with halo-pyrrolo[2,3-d]pyrimidines. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling[2][3]
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination[4][5][6]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), a strong base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel to a temperature between 80 and 110°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

General Protocol for Sonogashira Coupling[2][7][8]
  • Reaction Setup: To a Schlenk flask, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80°C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent. The filtrate is concentrated, and the resulting residue is purified by column chromatography.

Conclusion and Recommendations

The choice between iodo- and bromo-pyrrolo[2,3-d]pyrimidines for cross-coupling reactions involves a trade-off between reactivity and cost/availability. The experimental evidence from the closely related 7-deazapurine scaffold strongly supports the superior reactivity of iodo-derivatives, which often translates to higher yields, shorter reaction times, and milder conditions.[1] For researchers prioritizing reaction efficiency, especially in the context of complex, multi-step syntheses with sensitive functional groups, iodo-pyrrolo[2,3-d]pyrimidines are the preferred choice. However, when cost and the availability of a diverse range of starting materials are primary considerations, bromo-pyrrolo[2,3-d]pyrimidines represent a viable and effective alternative, provided that more forcing reaction conditions are employed. The protocols and data presented in this guide serve as a valuable resource for making informed decisions in the design and execution of synthetic routes toward novel pyrrolo[2,3-d]pyrimidine-based molecules.

References

A Head-to-Head Comparison of Catalysts for Suzuki Coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and its application in the functionalization of the 7H-pyrrolo[2,3-d]pyrimidine core, a key scaffold in many biologically active molecules, is of significant interest. This guide provides a head-to-head comparison of various catalysts for the Suzuki coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, offering a comprehensive overview of their performance based on available experimental data.

The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling. While palladium-based catalysts have been the traditional workhorses for this transformation, nickel-based systems are emerging as a cost-effective and often highly reactive alternative.[1][2] This comparison will delve into the specifics of both, providing a data-driven basis for catalyst selection.

Palladium-Based Catalysts: The Established Standard

Palladium catalysts are widely employed for Suzuki couplings due to their broad functional group tolerance and high reactivity. Several palladium sources and ligand combinations have been successfully utilized for the coupling of this compound and its derivatives.

A common and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Experimental data shows that this catalyst can effectively couple 5-iodo-pyrrolo[2,3-d]pyrimidine with various boronic acids. For instance, the coupling with p-methoxyphenylboronate in DMF at 100°C has been reported.[3] Other palladium sources like PdCl₂(dppf) have also been shown to be effective.[4]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄This compoundp-Methoxyphenylboronic acidNot specifiedDMF100Not specifiedNot specified[3]
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[4]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsK₃PO₄1,4-Dioxane70-8018-22Good[5]
XPhosPdG2/XPhos3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl and heteroaryl boronic acidsNot specifiedNot specifiedNot specifiedNot specified67-89[6]

Nickel-Based Catalysts: A Promising Alternative

Nickel catalysts present a more economical and sustainable alternative to palladium for Suzuki-Miyaura couplings.[1][2] Their high reactivity, particularly towards challenging substrates, makes them an attractive option. For the coupling of heteroaryl halides, nickel catalysts have demonstrated considerable success.[1]

While specific data for the Suzuki coupling of this compound with nickel catalysts is less prevalent in the reviewed literature, the performance of nickel catalysts with similar substrates, such as other halogenated pyrimidines and pyridines, suggests their potential applicability. For instance, NiCl₂(PCy₃)₂ has been shown to be an effective pre-catalyst for the coupling of various aryl halides and phenol-derived substrates in green solvents.[7] A nickel/dppf system has also been successful in the coupling of 3- and 4-chloropyridine.[8]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[(dppf)Ni(cinnamyl)Cl]Heteroaryl halides5-membered heteroaryl boronic acidsK₃PO₄1,4-Dioxane808High[1]
NiCl₂(PCy₃)₂Aryl halides/sulfamatesAryl boronic acidsK₃PO₄t-Amyl alcohol / 2-Me-THF10012Good to Excellent[7]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling

A representative experimental protocol for a microwave-assisted Suzuki coupling of a halogenated pyrimidine is as follows:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (e.g., this compound) (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃) (1.5 mmol).[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%).[9]

  • Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v).[9]

  • Seal the vial with a cap and place it in the microwave reactor.[9]

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[9]

  • After completion, allow the vial to cool to room temperature.[9]

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter the solution and concentrate the solvent under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrolo[2,3-d]pyrimidine.[9]

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Reactants: - this compound - Boronic Acid - Base Microwave Microwave Irradiation (e.g., 100°C, 15 min) Reactants->Microwave Catalyst Catalyst (e.g., Pd(PPh3)4) Catalyst->Microwave Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Microwave Extraction Extraction with Organic Solvent Microwave->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine Purification->Final_Product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Conclusion

Both palladium and nickel-based catalysts offer viable routes for the Suzuki coupling of this compound. Palladium catalysts, particularly Pd(PPh₃)₄ and those employing phosphine ligands, are well-established and have a proven track record. However, for large-scale synthesis and in the pursuit of more sustainable chemical processes, nickel catalysts represent a compelling and cost-effective alternative. The optimal choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. Further screening and optimization are often necessary to achieve the highest yields and purity for a particular transformation.

References

A Comparative Guide to the Metabolic Stability of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of a wide range of therapeutic agents, particularly kinase inhibitors. The introduction of a halogen atom, such as iodine at the 5-position, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. A critical aspect of the drug development process is the assessment of a compound's metabolic stability, as it directly impacts its in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data and detailed methodologies.

Data Summary

The metabolic stability of a compound is typically evaluated by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as liver microsomes or hepatocytes. A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability. The following table summarizes the in vitro metabolic stability data for a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives in human, mouse, and rat liver microsomes. While not all compounds in this comparative set are 5-iodo derivatives, they provide a valuable reference for understanding the metabolic liabilities of this scaffold.

Compound IDSpeciest½ (min)CLint (µL/min/mg protein)
Derivative A Human>60<11.6
Mouse45.325.6
Rat>60<19.1
Derivative B Human25.046.2
Mouse14.281.7
Rat20.978.5
Derivative C Human>60<11.6
Mouse21.354.5
Rat>60<19.1
Pexidartinib *Human40.728.3
Mouse10.6109
Rat13.5114

*Pexidartinib is a known CSF1R inhibitor included for reference.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of metabolic stability.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of compounds, mainly by cytochrome P450 (CYP) enzymes.

a. Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., testosterone, verapamil)

b. Procedure:

  • Test compounds are incubated with liver microsomes (typically at a protein concentration of 0.5 mg/mL) in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • After centrifugation, the supernatant is collected for analysis.

  • The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

c. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.

a. Materials:

  • Test compounds

  • Cryopreserved or fresh hepatocytes (human, rat, mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Phosphate buffer or appropriate incubation buffer

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds

b. Procedure:

  • Hepatocytes are thawed and suspended in the incubation medium.

  • Test compounds are added to the hepatocyte suspension (typically at a concentration of 1 µM) and incubated at 37°C in a shaking water bath or incubator.

  • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • The reaction is stopped by adding a cold organic solvent like acetonitrile.

  • The samples are centrifuged to pellet cell debris, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

c. Data Analysis:

  • The data analysis for calculating the half-life and intrinsic clearance is similar to the microsomal stability assay, with the clearance being expressed per million cells.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing metabolic stability and a generalized signaling pathway often targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Metabolic_Stability_Workflow cluster_microsomal Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_Start Incubate Compound with Liver Microsomes + NADPH M_Sample Sample at Time Points M_Start->M_Sample M_Quench Quench with Acetonitrile M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Data Calculate t1/2 and CLint M_Analyze->M_Data H_Start Incubate Compound with Hepatocytes H_Sample Sample at Time Points H_Start->H_Sample H_Quench Quench with Acetonitrile H_Sample->H_Quench H_Analyze LC-MS/MS Analysis H_Quench->H_Analyze H_Data Calculate t1/2 and CLint H_Analyze->H_Data

Caption: General workflow for in vitro metabolic stability assays.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P Pyrrolopyrimidine This compound Derivative Pyrrolopyrimidine->Receptor Inhibition ATP ATP ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Generalized kinase inhibition signaling pathway.

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. Its resemblance to adenine allows it to competitively bind to the ATP-binding site of a wide range of kinases. The introduction of an iodine atom at the 5-position can significantly influence the inhibitor's potency and selectivity profile. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors derived from this scaffold, supported by experimental data and detailed protocols.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities (IC50) of representative kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold. While not all compounds explicitly feature the 5-iodo substitution, they belong to the same chemical class and provide a valuable reference for on-target and off-target activities.

Table 1: Selectivity Profile of Ruxolitinib (a pyrrolo[2,3-d]pyrimidine derivative) [1]

Kinase TargetIC50 (nM)Classification
JAK13.3On-Target
JAK22.8On-Target
TYK219Off-Target
JAK3428Off-Target
c-Src>1000Off-Target
Lck>1000Off-Target

Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative summary from published literature.[1]

Table 2: Kinase Inhibition Profile of Compound 5k (a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide) [2][3][4]

Kinase TargetIC50 (nM)
EGFR79
Her240
VEGFR2136
CDK2204

Table 3: Kinase Inhibition Profile of Compound 6f (a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative) [5]

Kinase TargetIC50 (µM)
TrkA2.25
FGFR46.71
Tie26.84

Note: Compound 6f was tested at a concentration of 10 µM against a panel of 53 oncogenic kinases and showed highly selective inhibition of the kinases listed.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for key experiments in kinase profiling.

In Vitro Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates (e.g., P81)

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor or DMSO (vehicle control).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to accurately measure competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Separation: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.

  • Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Detection: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemical Proteomics using Kinobeads

This approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate, allowing for the assessment of a test compound's selectivity in a competitive binding experiment.

Materials:

  • Kinobeads (affinity resin with immobilized non-selective kinase inhibitors)

  • Cell lines of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Wash buffer (e.g., lysis buffer without NP-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS equipment and reagents

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a protein extract. Determine the protein concentration of the lysate.

  • Competitive Binding: Treat the cell lysate with increasing concentrations of the test inhibitor or DMSO (vehicle control) and incubate to allow the inhibitor to bind to its target kinases.

  • Kinase Enrichment: Add the kinobeads to the treated lysates and incubate to allow the unbound kinases to bind to the affinity resin.

  • Washing: Pellet the kinobeads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads. The eluted proteins are then typically digested into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase captured in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase captured indicates that the test inhibitor is binding to that kinase. This allows for the determination of the inhibitor's target profile and selectivity across a large portion of the expressed kinome.

Mandatory Visualizations

Signaling Pathway Diagram

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary target for many pyrrolo[2,3-d]pyrimidine-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation & Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Regulation Kinobeads_Workflow start Start: Cell Culture cell_lysis Cell Lysis & Protein Extraction start->cell_lysis inhibitor_treatment Incubate Lysate with Test Inhibitor (or DMSO) cell_lysis->inhibitor_treatment kinobeads_incubation Add Kinobeads for Competitive Binding inhibitor_treatment->kinobeads_incubation wash_beads Wash Beads to Remove Non-specific Binders kinobeads_incubation->wash_beads elution Elute Bound Kinases wash_beads->elution digestion Protein Digestion (Trypsin) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis: Identify & Quantify Kinases lc_ms->data_analysis end End: Selectivity Profile data_analysis->end Structure_Selectivity cluster_modifications Structural Modifications cluster_properties Resulting Properties scaffold This compound Core R4 Substituent at C4 scaffold->R4 Influences R7 Substituent at N7 scaffold->R7 Influences potency Potency R4->potency selectivity Selectivity Profile R4->selectivity R7->potency R7->selectivity off_target Off-Target Effects selectivity->off_target Inversely related

References

Safety Operating Guide

Safe Disposal of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound commonly used in pharmaceutical research. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.

Hazard and Safety Information

This compound presents several hazards that necessitate careful handling and disposal. The compound is classified as harmful if swallowed (Acute Toxicity 4 Oral), causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes key safety information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Disposal Decision Workflow

The proper disposal of this compound follows a clear decision-making process to ensure safety and environmental protection. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.[3] Discharge into drains or the environment must be strictly avoided.[1][3]

start Start: Unused or Waste This compound is_recyclable Is the material recyclable? start->is_recyclable no_drains Do NOT discharge into drains or environment start->no_drains licensed_disposal Engage a licensed waste disposal company is_recyclable->licensed_disposal  No   incineration Incinerate in a chemical incinerator with afterburner and scrubber licensed_disposal->incineration end End: Proper Disposal incineration->end

Figure 1. Decision workflow for the disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Wear fire/flame resistant and impervious clothing. Use protective gloves.[4][5]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the material, ensure you are wearing the appropriate PPE as specified in the table above.

  • Ensure that an eyewash station and a safety shower are readily accessible.[5][6]

  • Handle the material in a well-ventilated area, preferably within a chemical fume hood.[4]

2. Containment and Labeling:

  • For spills, avoid dust formation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[3]

  • For surplus or non-recyclable solutions, offer them to a licensed disposal company.[3]

  • Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

3. Waste Disposal Procedure:

  • Do not dispose of the material down the drain or into the environment.[1][3]

  • Contact a licensed professional waste disposal service to arrange for the material's collection and disposal.[3]

  • The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3] Exercise extra care during ignition as the material may be highly flammable.[3]

4. Decontamination:

  • After handling, wash your hands thoroughly with soap and water.[1]

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical by scrubbing with alcohol.[5]

  • Dispose of any contaminated cleaning materials in the same manner as the chemical waste.

5. Emergency Procedures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3] In all cases of exposure, show the safety data sheet to the attending medical professional.[3]

References

Personal protective equipment for handling 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar halogenated organic compounds and should be strictly adhered to in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 6-iodo-7H-pyrrolo[2,3-d]pyrimidine and 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. It is imperative to handle this compound with caution and to reassess safety procedures if new information becomes available.

Hazard Identification and Summary

Based on data from analogous compounds, this compound is anticipated to be a solid, powdered substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion and inhalation should be avoided.

Hazard ClassCategoryPrecautionary Statement
Skin IrritationLikely Category 2Causes skin irritation.[2]
Eye IrritationLikely Category 2ACauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Likely Category 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart.
Lab CoatStandard laboratory coat.
Impervious ClothingConsider for larger quantities or when there is a risk of significant contamination.[3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator with appropriate particulate filters (P95 or P1) for nuisance exposures. For higher-level protection or if exposure limits are exceeded, use cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[1]

Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.[1]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.[2]

  • Designated Area: If possible, designate a specific area for handling this compound to prevent cross-contamination.

2. Handling Procedure:

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle as a solid powder. Avoid creating dust.[1]

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly when not in use.[2]

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Do not eat, drink, or smoke in the laboratory.

3. Spill Management:

  • Minor Spills:

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert your institution's environmental health and safety (EHS) department.

4. Disposal Plan:

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (including contaminated consumables like weigh boats and wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect solutions containing this compound in a separate, sealed, and labeled container for halogenated organic liquid waste.

  • Disposal Route:

    • Dispose of the waste through your institution's hazardous waste management program.[1]

    • Do not dispose of this chemical down the drain or in regular trash.

Logical Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep1 Verify Fume Hood Functionality prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container After Use handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 Waste Generated clean1 Decontaminate Work Area handle3->clean1 Experiment Complete disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 clean2 Remove and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。